4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Description
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Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUDKOAKLVMESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction: The Significance of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Modern Drug Discovery
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—a bromine atom, a fluorine atom, an amino group, and a trifluoromethoxy group—imparts specific steric and electronic properties that are highly sought after in the design of novel bioactive compounds. The trifluoromethoxy group, in particular, is a valuable bioisostere for a methoxy group, offering enhanced metabolic stability and lipophilicity without a significant increase in steric bulk. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.
Primary Synthesis Pathway: Electrophilic Bromination of 2-Fluoro-5-(trifluoromethoxy)aniline
The most direct and efficient route to this compound involves the regioselective bromination of the commercially available starting material, 2-fluoro-5-(trifluoromethoxy)aniline. This pathway is advantageous due to its straightforward nature and relatively high yields.
Reaction Mechanism and Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director. The trifluoromethoxy group (-OCF₃) is a moderately deactivating group and a meta-director. The directing effects of these substituents are crucial in determining the position of the incoming electrophile (Br⁺).
In this specific substrate, the powerful ortho-, para-directing influence of the amino group dominates. The position para to the amino group is the most sterically accessible and electronically favorable for electrophilic attack. The ortho positions to the amino group are sterically hindered by the adjacent fluorine and trifluoromethoxy groups. Therefore, bromination is highly favored at the C4 position, leading to the desired product with high regioselectivity.
N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[1] It is a solid, making it easier and safer to handle compared to liquid bromine. NBS provides a slow, controlled release of bromine in the reaction mixture, which helps to minimize the formation of over-brominated byproducts.[1]
Caption: Primary synthesis pathway for this compound.
Experimental Protocol
Materials:
-
2-Fluoro-5-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile (10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Expected Yield | 85-95% |
| Purity (after chromatography) | >98% |
Alternative Synthesis Pathway
An alternative, multi-step synthesis can be employed if the primary starting material is unavailable or not cost-effective. This route begins with the more readily available 1-fluoro-4-(trifluoromethoxy)benzene.
Caption: An alternative multi-step synthesis pathway.
Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
The first step is the nitration of 1-fluoro-4-(trifluoromethoxy)benzene using a standard nitrating mixture of nitric acid and sulfuric acid. The trifluoromethoxy group is meta-directing, while the fluorine is ortho-, para-directing. The directing effects and steric hindrance will favor the introduction of the nitro group at the 2-position.
Step 2: Bromination of 2-Fluoro-5-nitro-1-(trifluoromethoxy)benzene
The resulting nitro compound is then brominated. The nitro group is a strong deactivating and meta-directing group. The fluorine is ortho-, para-directing, and the trifluoromethoxy group is meta-directing. The combined directing effects will favor bromination at the 4-position.
Step 3: Reduction of 4-Bromo-2-fluoro-5-nitro-1-(trifluoromethoxy)benzene
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid.[2] This method is generally high-yielding and tolerant of a wide range of functional groups.[2]
Comparison of Synthesis Pathways
| Feature | Primary Pathway | Alternative Pathway |
| Number of Steps | 1 | 3 |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline | 1-Fluoro-4-(trifluoromethoxy)benzene |
| Overall Yield | High | Moderate |
| Process Complexity | Low | High |
| Atom Economy | High | Moderate |
| Cost-Effectiveness | Dependent on starting material price | Potentially more cost-effective if starting material is significantly cheaper |
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to a single proton, likely in the range of δ 6.5-7.5 ppm. The coupling patterns will be consistent with the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, as well as the carbon of the trifluoromethoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Br stretching, C-F stretching, and C-O-C stretching of the trifluoromethoxy group.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
The safety data sheets (SDS) for all chemicals used in the synthesis should be consulted before starting any experimental work. A safety data sheet for the similar compound 5-Fluoro-2-(trifluoromethoxy)aniline indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The direct, one-step bromination of 2-fluoro-5-(trifluoromethoxy)aniline offers an efficient and high-yielding route to this valuable building block. While an alternative multi-step pathway exists, its practicality is dependent on the relative cost and availability of the starting materials. This guide provides the necessary technical details for researchers to confidently and safely synthesize this important compound, enabling further innovation in the development of novel chemical entities.
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An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction: A Trifecta of Functionality for Advanced Chemical Synthesis
In the landscape of modern drug discovery and materials science, halogenated and fluorinated organic compounds are of paramount importance. 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline (CAS No. 104460-70-0) is a highly functionalized aromatic amine that serves as a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis, and a predictive overview of its chemical reactivity, tailored for researchers and professionals in the chemical sciences.
The strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethoxy group on the aniline scaffold imparts a unique combination of steric and electronic properties. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with significantly different characteristics; it is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and membrane permeability of derivative compounds.[1] The bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the fluorine atom further modulates the electronic environment of the aromatic ring. This trifecta of functional groups makes this compound a desirable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
The empirical data for this compound is limited, with most information available from chemical suppliers. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| CAS Number | 104460-70-0 | [3][4] |
| Molecular Formula | C₇H₄BrF₄N | [2][5] |
| Molecular Weight | 274.01 g/mol | [2] |
| Appearance | Pale brown or purple crystals, powder, or fused solid | [2] |
| Melting Point | 31.0 - 41.0 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not fully characterized, but expected to be soluble in common organic solvents. | |
| Purity (Assay GC) | ≥96.0% | [2] |
Proposed Synthesis Workflow
A practical and efficient synthesis of this compound can be envisioned via the regioselective electrophilic bromination of its precursor, 2-fluoro-5-(trifluoromethoxy)aniline. The amino group of the aniline is a powerful ortho-, para-director. Given that the para position is blocked by the trifluoromethoxy group, and the position ortho to the fluorine and meta to the trifluoromethoxy group is sterically accessible, bromination is expected to occur at the C4 position.
The choice of brominating agent is critical to control selectivity and avoid over-bromination, a common issue with highly activated aniline rings.[6] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for anilines, often leading to clean monobromination.[7]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
2-Fluoro-5-(trifluoromethoxy)aniline (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (or Dichloromethane) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline in acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is governed by the interplay of its substituents' electronic effects on the aromatic ring.
-
Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, directing electrophiles to the ortho and para positions.
-
Fluorine (-F): An ortho-, para-director with a deactivating -I (inductive) effect and a competing +M effect.
-
Bromine (-Br): Similar to fluorine, it is an ortho-, para-director with a deactivating -I effect and a weaker +M effect.
-
Trifluoromethoxy Group (-OCF₃): A strongly deactivating group due to the powerful -I effect of the three fluorine atoms, which significantly outweighs the +M effect of the oxygen lone pairs.[] It is considered a meta-director on a deactivated ring, but in this aniline system, its influence is part of the overall electronic landscape.
This substitution pattern makes the molecule a versatile platform for further functionalization:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[9] The electron-deficient nature of the ring, enhanced by the -F and -OCF₃ groups, can facilitate the oxidative addition step in the catalytic cycle.
-
Further Electrophilic Substitution: While the ring is heavily substituted, the remaining C6 position is activated by the amino group and could potentially undergo further electrophilic substitution under harsh conditions, although steric hindrance might be a factor.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, offering another route to diverse derivatives.[7]
Caption: Predicted reactivity sites on this compound.
Predicted Spectroscopic Profile
While experimental spectra are not widely available, the key features can be predicted based on the structure and data from analogous compounds.[10][11]
-
¹H NMR: The spectrum would show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The chemical shifts would be in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the -NH₂ protons would also be present.
-
¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon atoms attached to fluorine and bromine would show characteristic splitting patterns and shifts.
-
¹⁹F NMR: Two signals are expected. One for the fluorine atom directly attached to the aromatic ring and another for the -OCF₃ group, which would likely appear as a singlet in a proton-decoupled spectrum.
Safety and Handling
The toxicological properties of this compound have not been fully investigated.[4] However, based on data for structurally similar compounds such as 4-Bromo-2-(trifluoromethyl)aniline, it should be handled with care.
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin. It is likely to be an irritant to the eyes, skin, and respiratory tract.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep the container tightly closed and store in a cool, dry place.[4]
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires. Wear self-contained breathing apparatus.[4]
Conclusion
This compound is a specialty chemical with significant potential as a building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple avenues for synthetic modification. While comprehensive data on this specific molecule is still emerging, a robust understanding of its properties and reactivity can be extrapolated from the well-established chemistry of its constituent functional groups and analogous compounds. The synthetic protocol and reactivity insights provided in this guide offer a solid foundation for its application in advanced research and development projects.
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Navigating the Synthesis and Application of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline, a specialized aromatic amine of significant interest in contemporary drug discovery and materials science. While detailed public-domain literature on the specific CAS number 1365236-47-8 is limited, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of organic synthesis and molecular characterization to provide a robust framework for its preparation, analysis, and safe handling. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and chemical industries.
Strategic Importance in Molecular Design
The unique substitution pattern of this compound offers a confluence of functionalities that are highly sought after in the design of complex organic molecules. The trifluoromethoxy group (-OCF₃) is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate. The presence of bromine provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The fluorine atom, in turn, can modulate the pKa of the aniline and influence intermolecular interactions.
Proposed Synthesis and Mechanistic Rationale
Given the absence of a well-documented synthetic route in the public domain, a plausible and logical pathway for the synthesis of this compound is proposed, based on established methodologies for the synthesis of related substituted anilines.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the bromine atom to a pre-functionalized aniline precursor. This strategy is often preferred to avoid potential side reactions in earlier steps.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Trifluoromethoxylation of 1-Fluoro-4-nitrobenzene
The introduction of the trifluoromethoxy group can be challenging. One established method involves the reaction of a phenol with a trifluoromethylating agent. In this case, the precursor would be 2-fluoro-5-nitrophenol, which can be synthesized from 1-fluoro-4-nitrobenzene. A more direct, albeit potentially lower-yielding, approach could involve the direct trifluoromethoxylation of a suitable precursor. A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could be adapted for this synthesis.[1]
-
Reaction: 1-Fluoro-4-nitrobenzene to 2-Fluoro-5-(trifluoromethoxy)nitrobenzene.
-
Reagents: A suitable method for introducing the trifluoromethoxy group would be necessary, potentially involving a multi-step sequence.
-
Causality: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, a property that could be exploited for the introduction of the trifluoromethoxy precursor.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard and well-understood transformation in organic synthesis.
-
Reaction: 2-Fluoro-5-(trifluoromethoxy)nitrobenzene to 2-Fluoro-5-(trifluoromethoxy)aniline.
-
Reagents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂, Pd/C), or iron powder in acidic medium.
-
Protocol:
-
Dissolve 2-Fluoro-5-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol.
-
Add an excess of the reducing agent (e.g., SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the aniline.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Step 3: Regioselective Bromination
The final step is the regioselective bromination of the aniline derivative. The directing effects of the existing substituents (amino, fluoro, and trifluoromethoxy) will determine the position of bromination. The amino group is a strong ortho-, para-director, while the fluoro and trifluoromethoxy groups are ortho-, para-directing but deactivating. The position para to the strongly activating amino group is the most likely site for bromination.
-
Reaction: 2-Fluoro-5-(trifluoromethoxy)aniline to this compound.
-
Reagents: A mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile is recommended to achieve monobromination and avoid over-bromination.
-
Protocol:
-
Dissolve 2-Fluoro-5-(trifluoromethoxy)aniline in the chosen solvent and cool to 0 °C.
-
Add a solution of NBS (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound must be confirmed by a suite of analytical techniques. The following table summarizes the expected physicochemical properties based on the analysis of structurally similar compounds.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₇H₄BrF₄NO |
| Molecular Weight | ~274.01 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shifts will be in the aromatic region, and the integration will correspond to the number of protons on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and chemical environment of the fluorine atoms. A signal corresponding to the trifluoromethoxy group and another for the fluorine atom on the aromatic ring are expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-F stretching, and C-O stretching of the trifluoromethoxy group.[2][3][4][5]
Safety and Handling
As a halogenated aromatic amine containing a trifluoromethoxy group, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds are known to be hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Inhalation: Brominated and fluorinated aromatic compounds can be harmful if inhaled.[6][7][8]
-
Skin Contact: Aromatic amines can be absorbed through the skin and may cause irritation or sensitization.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic brominated compounds can be persistent in the environment.[9][10]
Applications in Research and Development
The unique combination of functional groups in this compound makes it a valuable building block in several areas of research:
-
Medicinal Chemistry: The trifluoromethoxy group is increasingly incorporated into drug candidates to improve their metabolic stability and cell permeability.[11] The bromo and fluoro substituents provide opportunities for further chemical modification to optimize biological activity.
-
Agrochemicals: Fluorinated and brominated aromatic compounds are common motifs in modern pesticides and herbicides. The specific substitution pattern of this aniline could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: The electronic properties imparted by the fluorine and trifluoromethoxy groups can be exploited in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
References
- A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(10), 1429-1432.
-
PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. [Link]
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PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]
-
Grokipedia. Trifluoromethoxy group. [Link]
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National Institutes of Health. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
- Auf der Heyde, T. P., & Thornton, D. A. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Inorganica Chimica Acta, 50, 135-139.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of organic chemistry, 68(12), 4693–4699.
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Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
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The Royal Society of Chemistry. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
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Wikipedia. Organofluorine chemistry. [Link]
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ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
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ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
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Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
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National Institutes of Health. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
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Fluorine Gas Safety. [Link]
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Sunstream Global. ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]
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National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
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Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
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National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]
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Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
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The Royal Society of Chemistry. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
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An In-depth Technical Guide to the Predicted Spectral Data of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction: Unveiling the Spectroscopic Signature of a Complex Aniline Derivative
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a polysubstituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a bromine atom, a fluorine atom, an amine group, and a trifluoromethoxy group on a benzene ring results in a complex electronic environment. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, we can predict the chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amine protons. The electron-donating amine group and the electron-withdrawing halogen and trifluoromethoxy groups will influence the chemical shifts of the aromatic protons.
-
H-3 and H-6 Protons: The positions of the two aromatic protons are influenced by the surrounding substituents. The fluorine at C-2 will have a significant ortho-coupling to H-3. The bromine at C-4 and the trifluoromethoxy group at C-5 will also affect the electronic environment. We can predict two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus.
-
Amine Protons (NH₂): The protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.[1] The addition of D₂O would cause this signal to disappear, confirming its assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the additivity of substituent effects on the benzene ring.
-
C-1 (C-NH₂): This carbon will be significantly influenced by the attached nitrogen, appearing in the range of 140-150 ppm.
-
C-2 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be shifted downfield.
-
C-3 (C-H): This carbon will be influenced by the adjacent fluorine and amine groups.
-
C-4 (C-Br): The carbon attached to bromine will be shifted to a lower field compared to an unsubstituted carbon.
-
C-5 (C-OCF₃): The carbon bearing the trifluoromethoxy group will be deshielded.
-
C-6 (C-H): This carbon's chemical shift will be influenced by the adjacent bromine and amine groups.
-
CF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a valuable tool for fluorinated compounds. We expect two signals in the ¹⁹F NMR spectrum.
-
Fluorine at C-2: This fluorine atom will appear as a distinct signal, likely a multiplet due to coupling with the nearby aromatic protons.
-
Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet. Its chemical shift is expected in the typical range for trifluoromethoxy groups on an aromatic ring.[2]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| H-3 | 6.8 - 7.2 | d or dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.0 - 7.4 | d | J(H-H) ≈ 2-3 |
| NH₂ | 3.5 - 5.0 | br s | - |
| ¹³C NMR | |||
| C-1 | 140 - 150 | m | - |
| C-2 | 150 - 160 | d | ¹J(C-F) ≈ 240-250 |
| C-3 | 115 - 125 | d | ²J(C-F) ≈ 20-25 |
| C-4 | 110 - 120 | m | - |
| C-5 | 145 - 155 | q | ²J(C-F) ≈ 1-2 |
| C-6 | 120 - 130 | s | - |
| -OCF₃ | 120 - 125 | q | ¹J(C-F) ≈ 255-260 |
| ¹⁹F NMR | |||
| C-2-F | -110 to -130 | m | - |
| -OCF ₃ | -56 to -60 | s | - |
Standard Protocol for NMR Data Acquisition:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.
-
For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient.
Caption: Predicted NMR correlations for the compound.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic ring, and carbon-halogen bonds.
-
N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][3]
-
Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: One to three medium to weak bands are anticipated in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹ for the scissoring vibration of the primary amine.[3]
-
C-O Stretching: The C-O stretching of the trifluoromethoxy group is expected to be a strong absorption in the fingerprint region.
-
C-F and C-Br Stretching: Strong absorptions for the C-F and C-Br bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.[4]
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3000 - 3100 | Weak | Aromatic C-H stretch |
| 1600 - 1650 | Medium to Strong | N-H bend (scissoring) |
| 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| 1100 - 1200 | Strong | C-F stretch (aryl fluoride) |
| 1000 - 1100 | Strong | C-F stretch (-OCF₃) |
| 500 - 700 | Medium to Strong | C-Br stretch |
Standard Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that would likely be used for this compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]
-
Fragmentation Patterns: The fragmentation of the molecular ion is expected to proceed through several pathways, including:
-
Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.
-
Loss of a trifluoromethoxy radical (•OCF₃): This would lead to a fragment at [M-85]⁺.
-
Loss of HCN: A common fragmentation pathway for anilines.
-
Loss of a fluorine radical (•F): This may also be observed.
-
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (for ⁷⁹Br) | Predicted Identity |
| 273/275 | [M]⁺ (Molecular Ion) |
| 194 | [M - Br]⁺ |
| 188 | [M - OCF₃]⁺ |
| 254 | [M - F]⁺ |
| 246/248 | [M - HCN]⁺ |
Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and major fragments.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
While awaiting experimental verification, this predictive guide provides a robust framework for the spectroscopic characterization of this compound. The unique combination of substituents is expected to produce a rich and informative set of spectra, allowing for unambiguous identification. The predicted data in this guide should serve as a valuable reference for researchers working with this and structurally related compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
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IR Spectrum of Anisole. (n.d.). Bartleby. Retrieved from [Link]
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Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]
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Anisole Spectra. (n.d.). SpectraBase. Retrieved from [Link]
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Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(3-4), 195–204.
-
Trifluoromethoxy-benzene 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Bromo-2-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]... (Note: A representative, non-specific YouTube link is provided as an example of the type of resource available.)
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A Senior Application Scientist's Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline and Its Structural Isomers: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: Navigating the Complex Landscape of Fluorinated Anilines
For researchers, medicinal chemists, and professionals in drug development, the precise identification and sourcing of highly functionalized aromatic building blocks are paramount. The compound "4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline" represents a class of molecules with significant potential, leveraging the unique electronic properties of fluorine, bromine, and the trifluoromethoxy group to modulate the biological activity and pharmacokinetic profiles of target compounds. However, a critical analysis of the chemical landscape reveals that the nomenclature itself can be a source of ambiguity, often leading to confusion between the trifluoromethoxy (-OCF3) and the closely related trifluoromethyl (-CF3) moieties.
This in-depth technical guide serves to clarify this complex nomenclature, provide a comprehensive overview of the commercial availability of key structural isomers, and offer expert insights into their synthesis and strategic application in modern drug discovery. As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding behind the selection and utilization of these valuable chemical intermediates.
Part 1: Deconstructing the Nomenclature - Trifluoromethoxy vs. Trifluoromethyl
A frequent point of confusion in sourcing fluorinated reagents is the distinction between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) functional groups. While both are electron-withdrawing and enhance lipophilicity, their steric and electronic profiles are distinct, leading to different impacts on a molecule's interaction with biological targets.
-
Trifluoromethoxy (-OCF3): This group is considered a "super-lipophilic" bioisostere of a methoxy group. Its high electronegativity and the presence of the oxygen atom influence the conformation and metabolic stability of the parent molecule. The synthesis of trifluoromethoxylated arenes can be challenging, which is reflected in their commercial availability and cost.
-
Trifluoromethyl (-CF3): This group is one of the most utilized fluorinated moieties in pharmaceuticals.[1] It is known to increase metabolic stability and can act as a bioisostere for chlorine or a methyl group.[1] Its introduction into aromatic rings is generally more established than that of the trifluoromethoxy group.
This guide will address the most commercially relevant isomers that fall under the user's query, with a primary focus on the readily available 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline and a comparative overview of its trifluoromethoxy-containing counterparts.
Part 2: Commercial Availability and Sourcing of Key Isomers
The successful progression of a research or development project often hinges on the reliable supply of starting materials. The following tables provide a curated list of suppliers for the most relevant isomers related to the initial query. Purity, available quantities, and CAS numbers are provided to facilitate accurate procurement.
Primary Isomer: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
This isomer is the most likely match for the user's query due to its commercial availability and the common conflation of "trifluoromethyl" and "trifluoromethoxy" in informal communication.
Table 1: Commercial Suppliers of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
| Supplier | CAS Number | Purity | Available Quantities |
| Thermo Fisher Scientific | 104460-70-0 | ≥96.0% (GC) | 10 g |
| Nanjing Bike Biotechnology Co., Ltd. | 104460-70-0 | 98% | 100g, 250g, 500g, 1kg |
Physical and Chemical Properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline:
-
Molecular Formula: C7H4BrF4N
-
Molecular Weight: 258.01 g/mol
-
Appearance: Pale brown or purple crystals or powder
-
Melting Point: 31.0-41.0 °C
Trifluoromethoxy-Containing Isomers
For researchers specifically requiring the trifluoromethoxy moiety, several positional isomers are commercially available, albeit from more specialized suppliers.
Table 2: Commercial Suppliers of Trifluoromethoxy-Containing Isomers
| Compound Name | CAS Number | Supplier | Purity | Available Quantities |
| 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline | 1805180-06-6 | Amadis Chemical | 97% | 1g, 5g |
| 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 1806981-27-0 | BLDpharm | Inquire | Inquire |
| 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline | 1807212-78-7 | Hoffman Fine Chemicals | Inquire | Inquire |
The sourcing of these specialized reagents often requires direct inquiry with the listed suppliers for current stock and lead times.
Part 3: Strategic Importance in Medicinal Chemistry
The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[2][3] The anilines discussed herein are valuable building blocks for several reasons:
-
Modulation of Physicochemical Properties: The trifluoromethyl and trifluoromethoxy groups significantly increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
-
Metabolic Blocking: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing these groups at sites of potential metabolic attack can increase a drug's half-life.
-
Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2]
-
Fine-tuning pKa: The electron-withdrawing nature of these groups can lower the pKa of the aniline nitrogen, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.
The bromine atom on these scaffolds serves as a versatile synthetic handle for further elaboration through cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the rapid generation of diverse compound libraries.
Part 4: Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - A Technical Protocol
For research groups with in-house synthetic capabilities or when commercial supply is limited, the de novo synthesis of these building blocks is a viable option. The following protocol is a representative procedure for the regioselective bromination of a fluorinated trifluoromethylaniline, based on established chemical principles and patent literature.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
2-fluoro-5-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Bromination: To the stirred, cooled solution, add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The trifluoromethyl and fluoro groups direct the electrophilic aromatic substitution to the position para to the amino group.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis.
Conclusion
This compound and its related isomers, particularly 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, are highly valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. A clear understanding of the distinct chemical properties of the trifluoromethoxy and trifluoromethyl groups is essential for their rational application in molecular design. While commercial availability for some isomers can be limited, established synthetic routes provide a reliable alternative for accessing these important intermediates. This guide provides the necessary information for researchers and drug development professionals to confidently source, synthesize, and strategically deploy these powerful tools in their quest for new and effective chemical entities.
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solubility of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a thorough analysis of the compound's physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for drug development, process chemistry, and formulation science.
Introduction: The Critical Role of Solubility
This compound is a highly functionalized aromatic amine. Its structural motifs—a brominated and fluorinated benzene ring, a primary amine, and a trifluoromethoxy group—suggest its potential as a versatile building block in the synthesis of complex, biologically active molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a valued substituent in medicinal chemistry, known for enhancing metabolic stability and membrane permeability.[1][2]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that dictates its journey from laboratory synthesis to clinical application.[3] It influences reaction kinetics, purification strategies (such as recrystallization), formulation development, and ultimately, bioavailability.[3] A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development.
This guide provides researchers with the foundational knowledge and practical methodologies required to characterize the solubility profile of this specific aniline derivative.
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and dispersion forces of the molecules involved. An analysis of the key functional groups in this compound allows for a robust prediction of its behavior.
Molecular Structure:
-
Aromatic Amine (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This group typically increases solubility in polar solvents.[4][5] However, in aromatic amines, the lone pair's delocalization into the benzene ring can slightly diminish its basicity and hydrogen bonding strength compared to aliphatic amines.[5]
-
Aryl Halides (-Br, -F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, halogenated aromatic compounds are generally hydrophobic.[6][7] Their large size and the strength of van der Waals dispersion forces mean they tend to be more soluble in non-polar or weakly polar organic solvents.[6]
-
Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic (fat-soluble) and electron-withdrawing group.[1][2][8] It significantly increases the non-polar character of a molecule, which generally favors solubility in less polar organic solvents.[2] Its steric bulk and the lack of hydrogen bond donating ability further contribute to reduced solubility in highly polar, protic solvents like water.
Predicted Solubility Profile:
Based on this structural analysis, this compound is predicted to be a molecule of intermediate polarity with significant lipophilic character.
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can engage in dipole-dipole interactions with the polar C-F, C-Br, and C-N bonds without the competing hydrogen-bonding network of protic solvents.
-
Weakly Polar Solvents: Such as Toluene and Diethyl Ether, due to the significant lipophilic nature of the trifluoromethoxy group and the brominated ring.
-
-
Moderate to Good Solubility Predicted in:
-
Polar Protic Solvents: Such as Methanol, Ethanol, and Isopropanol. The amine group can hydrogen-bond with these solvents, but the large, hydrophobic trifluoromethoxy and bromo-substituted ring will limit overall solubility compared to simpler anilines.
-
-
Low to Negligible Solubility Predicted in:
-
Nonpolar Solvents: Such as Hexanes and Cyclohexane. While the molecule has significant non-polar regions, the polarity of the amine and fluoro-substituents will likely prevent significant dissolution in purely aliphatic hydrocarbon solvents.
-
Water: Very low solubility is expected due to the dominant hydrophobic character of the large aromatic structure and the -OCF₃ group, which would need to disrupt the strong hydrogen-bonding network of water.[9][10]
-
Experimental Protocols for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The following are robust, validated methods for determining the solubility of a solid organic compound.
Method 1: Isothermal Shake-Flask Gravimetric Analysis
This method is a reliable, gold-standard technique that directly measures the mass of a solute dissolved in a known quantity of solvent at equilibrium.[11][12]
Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve a saturated solution. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solid solute is determined.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to several 20 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a calibrated thermostatic orbital shaker.[13] Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 72 hours. This extended period is crucial to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, chemically inert container (e.g., a glass petri dish or aluminum pan). Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.
-
Mass Determination: Once the solvent is fully removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation:
-
Mass of Solute = (Final Mass of container + residue) - (Initial Mass of empty container)
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant withdrawn (mL)
-
Diagram: Gravimetric Solubility Determination Workflow
Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.
Method 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is highly sensitive and ideal for compounds with low solubility or when only small amounts of material are available. It determines solubility by comparing the concentration of the saturated solution to a standard calibration curve.[14][15]
Principle: A saturated solution is prepared as in the gravimetric method. The supernatant is then filtered, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Step-by-Step Protocol:
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze each standard by HPLC and plot the detector response (peak area) versus concentration to generate a linear calibration curve.
-
-
Saturated Solution Preparation: Prepare saturated solutions in the target organic solvents by following steps 1-4 of the Gravimetric Method protocol (Preparation and Equilibration).
-
Sample Preparation for HPLC:
-
Withdraw a small aliquot of the clear supernatant using a filtered syringe.
-
Carefully perform a precise and significant dilution of the supernatant with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
-
HPLC Analysis:
-
Inject the diluted sample into a validated HPLC system (e.g., a reverse-phase C18 column with a UV detector set to an appropriate wavelength).
-
Record the peak area for the analyte.
-
-
Calculation:
-
Determine the concentration of the diluted sample (C_diluted) from the calibration curve equation (y = mx + c, where y is the peak area).
-
Calculate the original solubility in the saturated solution:
-
Solubility (mg/mL) = C_diluted (µg/mL) × Dilution Factor / 1000
-
Diagram: HPLC-Based Solubility Determination Workflow
Caption: Workflow for the HPLC-Based Method for Solubility Determination.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results.
Table 1: Experimental Solubility Data for this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Notes |
| Polar Protic | Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | HPLC | |||
| Polar Aprotic | Dichloromethane | 25 | Gravimetric | ||
| Tetrahydrofuran | 25 | Gravimetric | |||
| Ethyl Acetate | 25 | HPLC | |||
| Acetonitrile | 25 | HPLC | |||
| Weakly Polar | Toluene | 25 | Gravimetric | ||
| Diethyl Ether | 25 | Gravimetric | |||
| Nonpolar | n-Hexane | 25 | HPLC |
Conclusion
While specific published data for the solubility of this compound is scarce, a systematic analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. The compound is anticipated to exhibit good solubility in polar aprotic and weakly polar solvents, with more limited solubility in highly polar protic or nonpolar hydrocarbon solvents. For drug development and process chemistry professionals, this predictive analysis must be supplemented with rigorous experimental data. The detailed gravimetric and HPLC-based protocols provided in this guide offer robust, reliable, and reproducible methods for generating the high-quality quantitative data necessary to advance research and development involving this promising chemical entity.
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A Technical Guide to the Stability and Storage of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline (CAS No. 104460-70-0) is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility lies in the strategic placement of four distinct functional groups on the aniline core: a nucleophilic amino group, a bromine atom for cross-coupling reactions, and two electron-withdrawing groups (fluoro and trifluoromethoxy) that modulate the ring's electronic properties and often enhance the metabolic stability of the final active ingredient.[2][3]
The very features that make this compound a versatile synthetic intermediate also render it susceptible to degradation if not stored and handled with meticulous care. The presence of the electron-rich amino group, in particular, makes the aniline core prone to oxidation.[4] This guide provides an in-depth analysis of the factors affecting the stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to reaction.
Physicochemical Profile and Inherent Stability Factors
Understanding the compound's fundamental properties is the first step in designing a robust storage strategy. The interplay of its functional groups dictates its reactivity and potential degradation pathways.
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which, along with the fluorine atom, significantly influences the electronic structure of the benzene ring.[5] This electronic modulation is key to its synthetic utility but also impacts the stability of the entire molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104460-70-0 | [1] |
| Molecular Formula | C₇H₄BrF₄N | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Appearance | Pale brown or purple crystals, powder, or fused solid | [6] |
| Melting Point | 31.0 - 41.0 °C | [6] |
| Purity (Typical) | ≥96.0% (GC) | [6] |
The primary site of instability in aniline derivatives is the amino (-NH₂) group, which can be readily oxidized.[4] This process is often catalyzed by exposure to atmospheric oxygen and light, leading to the formation of colored impurities and a decrease in purity.[4]
Core Stability Challenges and Degradation Pathways
The principal threats to the long-term stability of this compound are atmospheric oxygen, light, moisture, and elevated temperatures. These factors can act independently or synergistically to degrade the material.
-
Oxidative Degradation: Direct exposure to air is the most significant risk. The aniline moiety can oxidize to form nitroso, nitro, and eventually polymeric compounds. This process is autocatalytic and is responsible for the characteristic darkening of aniline samples over time.[4]
-
Photodegradation: UV light provides the activation energy necessary to initiate and accelerate oxidative reactions. Storing the compound in clear containers, even in the absence of air, can lead to degradation over time.
-
Moisture: While the compound is not overtly hygroscopic, absorbed moisture can facilitate certain oxidative pathways and may lead to hydrolysis under non-neutral pH conditions.
The causality is clear: failure to control the storage atmosphere and protect the compound from light will inevitably lead to the formation of impurities, compromising downstream synthetic yields and the purity of the final product.
Caption: Key environmental factors leading to the degradation of the aniline compound.
Recommended Storage and Handling Protocols
To mitigate the risks outlined above, a multi-faceted approach to storage and handling is mandatory. The following protocols are designed to create a self-validating system where compound integrity is presumed if the procedures are followed.
Optimal Storage Conditions
The goal is to create an environment that is dark, dry, and oxygen-free. Based on data from structurally similar halogenated and trifluoromethyl-substituted anilines, the following conditions are recommended.[1][7]
Table 2: Recommended Storage Protocol Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids potential degradation from heat cycling or freezing.[1][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical. Prevents oxidative degradation of the sensitive aniline group.[7] |
| Light | Protect from Light | Prevents light-catalyzed oxidation.[4][7] |
| Container | Amber Glass Vial/Bottle with PTFE-lined Cap | Amber glass blocks UV light, and a tightly sealed, inert cap prevents air/moisture ingress.[8][9] |
| Environment | Dry, Well-Ventilated Area | Minimizes ambient moisture and ensures safety.[8][10] |
Experimental Protocol: Handling and Aliquoting
Cross-contamination and atmospheric exposure during use are common sources of degradation. Adherence to a strict handling workflow is essential.
Caption: Workflow for handling the air- and light-sensitive aniline compound.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature.
-
Causality Explained: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water into the bulk material.
-
-
Inert Environment: Conduct all manipulations in a fume hood or, for maximum protection, a glove box.[9][10]
-
Dispensing: Use only clean, dry spatulas or weighing instruments. Minimize the time the container is open.
-
Inert Gas Blanket: Before resealing the primary container, flush the headspace with a gentle stream of dry argon or nitrogen.
-
Causality Explained: This displaces the air (and its oxygen/moisture) that entered during handling, preserving the integrity of the remaining material.
-
-
Sealing: Tightly close the container cap to ensure an airtight seal.
-
Storage: Promptly return the container to its designated dark, dry storage location.[8]
Protocol for Assessing Compound Integrity
For long-term storage or when degradation is suspected, the following tiered approach can be used to validate the compound's quality.
Methodology:
-
Visual Inspection:
-
Procedure: Observe the material's color and physical state.
-
Expected Result: The compound should be a pale brown or purple solid.[6]
-
Indication of Degradation: Significant darkening (to dark brown or black) or a change in consistency (e.g., becoming oily or clumpy) suggests oxidation or moisture uptake.
-
-
Melting Point Analysis:
-
Procedure: Determine the melting point range of a small sample using a calibrated apparatus.
-
Expected Result: The melting point should be sharp and within the specified range of 31.0-41.0°C.[6]
-
Indication of Degradation: A depressed and broadened melting point range is a classic indicator of the presence of impurities.
-
-
Chromatographic Purity Check (GC or HPLC):
-
Procedure: Prepare a solution of the aniline and analyze it using a suitable gas chromatography (GC) or high-performance liquid chromatography (HPLC) method. Compare the chromatogram to that of a reference standard or a previously analyzed retained sample.
-
Expected Result: A clean chromatogram with a single major peak corresponding to the main component (typically >96% purity).[6]
-
Indication of Degradation: The appearance of new peaks or a significant decrease in the area percentage of the main peak confirms the presence of degradation products.
-
Safety and Incompatibilities
As a substituted aniline, this compound must be handled with appropriate safety precautions.
-
Hazards: Substituted anilines are generally considered harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] All handling of the solid or its solutions should be performed in a certified chemical fume hood.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[14][15]
Conclusion
The chemical integrity of this compound is fundamentally dependent on rigorous exclusion of atmospheric oxygen and light. Its inherent susceptibility to oxidation, common to all anilines, necessitates a disciplined approach to storage and handling. By implementing the protocols outlined in this guide—specifically, storage under an inert atmosphere in light-proof containers and the use of inert gas blanketing during aliquoting—researchers and drug development professionals can ensure the long-term stability and purity of this valuable synthetic intermediate, thereby safeguarding the reliability and success of their scientific endeavors.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Trifluoromethoxy Group in Chemical Synthesis: Focus on 2-(Trifluoromethoxy)aniline. Available at: [Link]
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Schlosser, M., et al. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693-9. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)aniline. Available at: [Link]
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A Technical Guide to the Reactivity of the Bromine Group in 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Abstract
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the bromine substituent, which is influenced by the electronic and steric interplay of the adjacent fluoro, amino, and trifluoromethoxy groups. This guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in this molecule, focusing on its propensity to participate in key synthetic transformations. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Molecular Architecture and Its Implications
The reactivity of this compound is a consequence of the unique electronic environment of its benzene ring. The substituents—amino (-NH2), fluoro (-F), and trifluoromethoxy (-OCF3)—each exert distinct electronic effects that collectively modulate the reactivity of the C-Br bond.
-
Amino Group (-NH2): A potent electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). It is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution.[1][2]
-
Fluoro Group (-F): An electron-withdrawing group via induction (-I effect) due to its high electronegativity, but also a weak electron-donating group through resonance (+M effect).[3] Halogens are generally deactivating yet ortho, para-directing.[3][4]
-
Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing group, primarily through a powerful inductive effect (-I) that significantly outweighs its weak resonance donation (+M).[5][6] This group deactivates the aromatic ring towards electrophilic attack.[5][7] It is also known to increase lipophilicity, a valuable property in drug design.[7][8]
-
Bromo Group (-Br): A good leaving group in many reactions, its reactivity is the central focus of this guide. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to cleavage in reactions like palladium-catalyzed cross-couplings.[9]
The collective impact of these substituents makes the aromatic ring electron-deficient, which in turn influences the feasibility and outcome of various synthetic transformations at the bromine position.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10] The electron-deficient nature of the aromatic ring, due to the fluorine and trifluoromethoxy groups, generally enhances the rate of the initial oxidative addition step in the catalytic cycle.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron reagent.[13] The reaction is tolerant of a wide range of functional groups.[13] For substrates like this compound, the electron-withdrawing groups can facilitate the reaction.[14]
Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. [15][16]This reaction is particularly useful for coupling aryl halides with primary or secondary amines. The choice of ligand is critical for the success of this transformation. [17] Reaction Scheme:
Where Ar = 2-fluoro-5-(trifluoromethoxy)aniline moiety and R1, R2 = H, alkyl, or aryl groups.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation: In a glovebox, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.4 mmol) to an oven-dried vial.
-
Addition of Amine and Solvent: Add dry, degassed toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction Execution: Seal the vial and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. [18]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. [18]The presence of electron-withdrawing groups on the aryl halide can promote the oxidative addition step. [12][19] Reaction Scheme:
Where Ar = 2-fluoro-5-(trifluoromethoxy)aniline moiety and R = aryl, silyl, or alkyl group.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Catalyst and Reagent Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%), and a copper(I) salt such as CuI (0.05 mmol, 5 mol%).
-
Solvent and Base: Add a degassed solvent like THF or DMF (10 mL) and an amine base, typically triethylamine (Et3N, 3.0 mmol) or diisopropylamine (i-Pr2NH).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C for 4-16 hours under an inert atmosphere.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to more activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions. [20]The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. [21]In this compound, the trifluoromethoxy group is meta to the bromine, which is not ideal for SNAr activation. However, the cumulative electron-withdrawing effect of the -F and -OCF3 groups does render the ring sufficiently electron-poor for SNAr to occur with strong nucleophiles at elevated temperatures.
Reaction Scheme:
Where Ar = 2-fluoro-5-(trifluoromethoxy)aniline moiety and Nu- = a strong nucleophile (e.g., RO-, RS-, R2N-).
Mechanism Visualization: SNAr Reaction
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange
Lithium-halogen exchange is a powerful transformation for converting aryl bromides into highly reactive organolithium species, which can then be quenched with various electrophiles. [22]This reaction is typically very fast, even at low temperatures, and often proceeds faster than nucleophilic addition. [23]The presence of directing groups can influence the efficiency of the exchange. [24] Reaction Scheme:
Where Ar = 2-fluoro-5-(trifluoromethoxy)aniline moiety, R-Li = an alkyllithium reagent (e.g., n-BuLi, t-BuLi), and E+ = an electrophile.
Experimental Protocol: Lithium-Halogen Exchange and Quenching with CO2
-
Initial Setup: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol, e.g., 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Bubble dry CO2 gas through the solution for 15-20 minutes, or pour the reaction mixture over crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH4Cl and acidify with 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the resulting benzoic acid derivative by recrystallization or column chromatography.
Regioselectivity Considerations: The Influence of Other Substituents
While the primary focus is on the reactivity of the bromine, it is important to consider the directing effects of the other substituents in potential side reactions, such as electrophilic aromatic substitution.
-
Amino Group (-NH2): Strongly activating and ortho, para-directing. The positions ortho to the amino group (positions 3 and 5) are activated. However, position 5 is already substituted.
-
Fluoro Group (-F): Deactivating but ortho, para-directing. [4]* Trifluoromethoxy Group (-OCF3): Strongly deactivating and generally considered meta-directing, though some para-directing character can be observed. [7][25] Given the strong activating nature of the amino group, any potential electrophilic attack would most likely be directed to the position ortho to it (position 3). However, the overall electron-deficient nature of the ring makes electrophilic aromatic substitution challenging.
Conclusion
The bromine atom of this compound is a versatile functional group that provides a reliable entry point for a variety of synthetic transformations. Its reactivity is predominantly governed by its susceptibility to palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents enhances its utility in these reactions. While nucleophilic aromatic substitution is less favored due to the meta positioning of the strong electron-withdrawing group, it may be achievable under forcing conditions. A thorough understanding of the electronic interplay of the substituents on the aromatic ring is paramount for designing successful and efficient synthetic routes utilizing this valuable building block.
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the electrophilic substitution reactions of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. The unique substitution pattern of this molecule presents a complex interplay of electronic and steric effects, which dictates its reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions. Understanding these nuances is paramount for the strategic design of synthetic routes to novel derivatives.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is governed by the cumulative influence of its four substituents on the electron density of the aromatic ring. A thorough understanding of each substituent's individual and collective directing effects is the cornerstone of predicting reaction outcomes.
Substituent Analysis:
| Substituent | Position | Type | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | 1 | Strong Electron-Donating Group (EDG) | Strongly Activating | ortho, para |
| -F (Fluoro) | 2 | Electron-Withdrawing Group (EWG) | Deactivating | ortho, para |
| -Br (Bromo) | 4 | Electron-Withdrawing Group (EWG) | Deactivating | ortho, para |
| -OCF₃ (Trifluoromethoxy) | 5 | Strong Electron-Withdrawing Group (EWG) | Strongly Deactivating | meta |
The amino group (-NH₂) is a powerful activating group, donating electron density to the ring through resonance, thereby increasing its nucleophilicity and accelerating electrophilic attack.[1][2] Conversely, the fluoro (-F), bromo (-Br), and trifluoromethoxy (-OCF₃) groups are deactivating due to their inductive electron-withdrawing effects.[1][2][3] Halogens, while deactivating, are ortho, para-directors due to the competing effect of electron donation through resonance.[2] The trifluoromethoxy group is a strong deactivator and a meta-director.[3]
The overall reactivity of the aniline ring is a balance of these competing effects. The potent activating nature of the amino group is expected to dominate, rendering the ring susceptible to electrophilic substitution, albeit with a complex regiochemical outcome influenced by the deactivating groups.
Predicting the Regioselectivity of Electrophilic Attack
The positions for electrophilic attack are determined by the synergistic and antagonistic directing effects of the substituents. The amino group strongly directs incoming electrophiles to its ortho and para positions. However, the para position is blocked by the bromo substituent. This leaves the two ortho positions (C2 and C6) as the most activated sites.
Let's analyze the available positions for substitution: C3 and C6.
-
Position C6: This position is ortho to the strongly activating amino group and meta to the deactivating fluoro and trifluoromethoxy groups. This combination of strong activation and avoidance of deactivating influence makes C6 the most probable site for electrophilic attack.
-
Position C3: This position is meta to the activating amino group and ortho to the deactivating fluoro and bromo groups. This makes C3 significantly less favored for electrophilic substitution.
Therefore, electrophilic substitution reactions on this compound are predicted to occur predominantly at the C6 position .
Caption: Predicted site of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions and Protocols
The following sections detail the projected methodologies for key electrophilic substitution reactions. These protocols are based on established procedures for similarly substituted anilines and aromatic compounds.
Halogenation
Given the presence of a bromine atom, further bromination or chlorination would introduce a second halogen. The high activation from the amino group suggests that halogenation can proceed under mild conditions.[1][4][5]
Experimental Protocol: Bromination
-
Protection of the Amino Group (Optional but Recommended): To prevent over-reaction and potential oxidation, the amino group can be protected as an acetanilide.[1][4]
-
Dissolve this compound in acetic anhydride.
-
Add a catalytic amount of sulfuric acid.
-
Stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetanilide. Filter and dry.
-
-
Bromination:
-
Dissolve the protected aniline in a suitable solvent such as acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br₂) or N-bromosuccinimide (NBS) at 0-5 °C.[6]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection:
-
Reflux the brominated acetanilide in aqueous hydrochloric acid or a solution of sodium hydroxide in ethanol/water.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final product by column chromatography or recrystallization.
-
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the high reactivity of the aniline, direct nitration with strong acids can lead to oxidation and the formation of undesired byproducts.[7] Therefore, protection of the amino group is crucial.
Experimental Protocol: Nitration
-
Protection of the Amino Group: Follow the same procedure as for halogenation to form the acetanilide.
-
Nitration:
-
Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.[7]
-
Stir the reaction mixture at low temperature for 1-3 hours.
-
Carefully pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry.
-
-
Deprotection:
-
Hydrolyze the nitro-acetanilide using acidic or basic conditions as described for halogenation.
-
Purify the resulting 6-nitro-4-bromo-2-fluoro-5-(trifluoromethoxy)aniline.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (oleum).[8][9] Similar to nitration, the amino group should be protected to prevent side reactions.
Experimental Protocol: Sulfonation
-
Protection of the Amino Group: Protect the aniline as an acetanilide.
-
Sulfonation:
-
Carefully add the protected aniline to fuming sulfuric acid (containing SO₃) at room temperature.[9]
-
Heat the reaction mixture gently (e.g., 50-60 °C) for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it onto ice to precipitate the sulfonic acid derivative.
-
Filter the product and wash with a small amount of cold water.
-
-
Deprotection:
-
Hydrolyze the acetamido group under acidic conditions to yield the final aminosulfonic acid.
-
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally challenging with anilines. The basic amino group can coordinate with the Lewis acid catalyst, deactivating it and the ring towards electrophilic substitution.[1][10] Therefore, these reactions are often not feasible or give very low yields.
Challenges and Potential Solutions:
-
Catalyst Deactivation: The lone pair on the nitrogen of the amino group forms a complex with the Lewis acid (e.g., AlCl₃), rendering it ineffective.[10]
-
Ring Deactivation: The resulting anilinium salt is strongly deactivated towards electrophilic attack.
Alternative Approaches:
-
Protection of the Amino Group: Converting the amino group to an amide reduces its basicity and allows for Friedel-Crafts reactions to proceed, albeit with reduced reactivity.[10]
-
Aza-Friedel-Crafts Reactions: For certain applications, specialized aza-Friedel-Crafts reactions with specific catalysts might be employed.[11]
Given the highly substituted and deactivated nature of the ring (despite the amino group), successful Friedel-Crafts reactions on this substrate would likely require forcing conditions and specialized catalytic systems, and yields are expected to be modest.
Mechanistic Overview: Electrophilic Aromatic Substitution
The general mechanism for the electrophilic substitution reactions described above proceeds through a two-step process:
-
Formation of the Electrophile: The specific electrophile (e.g., Br⁺, NO₂⁺, SO₃) is generated from the reagents.
-
Nucleophilic Attack and Rearomatization: The electron-rich aniline ring attacks the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.
Caption: General workflow for electrophilic aromatic substitution.
Conclusion and Future Directions
The electrophilic substitution reactions of this compound are predicted to be governed by the powerful activating and ortho, para-directing effect of the amino group, with the primary site of substitution being the C6 position. While halogenation, nitration, and sulfonation are expected to proceed with appropriate protection of the amino group, Friedel-Crafts reactions present significant challenges.
The insights provided in this guide serve as a foundational framework for the synthetic exploration of this versatile building block. Further empirical studies are necessary to validate these predictions and optimize reaction conditions for the synthesis of novel derivatives for applications in drug discovery and materials science.
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-
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-
YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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-
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-
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Core Safety & Handling Protocols for 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile & Hazard Overview
Introduction
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a substituted aniline derivative, a class of compounds that serve as critical building blocks in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, makes it a valuable intermediate for introducing specific functionalities into larger molecules.[1] These electron-withdrawing groups significantly influence the electronic properties of the aniline ring, dictating its reactivity in key synthetic transformations like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.[1]
Consolidated Hazard Profile
The following hazard summary is compiled from Safety Data Sheets (SDS) of structurally similar compounds, including 4-Bromo-2-(trifluoromethyl)aniline and other halogenated anilines. This represents a precautionary, data-driven assessment.
| Hazard Class | GHS Category | Hazard Statement | Primary Analogues & Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [7][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][6][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7][6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [5] |
Section 2: Hazard Identification & Toxicological Rationale
The primary hazards of this compound stem from its aniline backbone, which is known for systemic toxicity, and the presence of halogen and trifluoro- groups that enhance its reactivity and potential for biological interaction.
-
Systemic Toxicity: Anilines as a class are known to be toxic if inhaled, ingested, or absorbed through the skin.[3] A significant risk associated with aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This underscores the importance of preventing any direct contact.
-
Dermal Absorption: Halogenated aromatic compounds can be readily absorbed through the skin, leading to systemic effects.[9] Repeated exposure can cause significant health hazards.[9] This causality dictates the mandatory use of appropriate chemical-resistant gloves and lab coats.
-
Respiratory Irritation: As a solid powder or vapor, the compound can irritate the respiratory tract.[7][9] The trifluoromethoxy and fluoro- substituents can contribute to the release of irritating decomposition products, such as hydrogen fluoride, under fire conditions.[5][6]
-
Eye and Skin Irritation: The compound is classified as a skin and serious eye irritant.[7][6] Direct contact can cause redness, pain, and potential damage. The causality is the chemical's ability to react with and damage proteins and lipids in tissues.
Section 3: Risk Assessment & Control Hierarchy Workflow
Before any handling of this compound, a thorough risk assessment is mandatory. The following workflow provides a self-validating system to ensure safety protocols are in place. This process moves from the most effective control (elimination, which is not possible here) to the least (PPE), emphasizing that PPE is the last line of defense.
Caption: A logical workflow for risk assessment before handling the target compound.
Section 4: Engineering & Administrative Controls
The primary objective is to minimize exposure through robust engineering and procedural controls.
-
Primary Engineering Control: All work involving the weighing, transfer, and reaction of this compound must be conducted within a certified chemical fume hood.[3] The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[8]
-
Administrative Controls:
-
Designated Area: Establish a designated area within the lab for handling this compound to prevent cross-contamination.[11]
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before work begins. This SOP should incorporate all safety measures outlined in this guide.
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[7][9]
-
Section 5: Personal Protective Equipment (PPE)
PPE is essential but should never be a substitute for good engineering and administrative controls.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves may only offer limited protection for short-term use.[3] For extended handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton® are recommended.[11] Always inspect gloves for tears or holes before use and dispose of them properly after handling.
-
Lab Coat: A full-length laboratory coat, fully fastened, is mandatory to protect skin and clothing.[11]
-
-
Respiratory Protection: Respiratory protection is generally not required when working within a certified fume hood. However, if engineering controls fail or for emergency response, a full-face respirator with a combination filter (e.g., ABEK type) is necessary.[10] All respirator use requires prior medical clearance and fit-testing as part of an institutional respiratory protection program.[11]
Section 6: Safe Handling and Storage Procedures
Handling
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is worn, and spill cleanup materials are readily available.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances. Handle gently to avoid creating airborne dust.
-
Transfers: When transferring the solid or solutions, use a spatula or appropriate glassware. If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Collect all decontamination rinsate as hazardous waste.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][5][8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][11]
-
Atmosphere: Some anilines are sensitive to air and light.[5][8] While not explicitly stated for this specific compound, it is prudent practice to store it under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.[8]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[5]
Section 7: Emergency Procedures
Immediate and correct response is critical in an emergency.
Caption: A decision flowchart for responding to emergencies involving the compound.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8][9] Seek immediate medical attention.[7][5]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]
-
In Case of Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam as extinguishing media.[9] Wear self-contained breathing apparatus (SCBA) to fight the fire. Thermal decomposition can produce toxic gases, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][6]
Section 8: Waste Disposal
All waste containing this compound is considered hazardous.
-
Segregation: Collect all waste, including unused material, contaminated consumables (gloves, wipes, weighing boats), and rinsate, in a designated, labeled, and sealed hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[8] Do not dispose of it down the drain or in regular trash.[5]
Section 9: Illustrative Experimental Protocol: Suzuki Cross-Coupling
This protocol illustrates the integration of safety measures into a standard synthetic procedure.
Objective: To couple this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Risk Assessment & Preparation (Fume Hood):
-
Perform the risk assessment as detailed in Section 3.
-
Ensure the fume hood sash is at the appropriate height.
-
Don all required PPE (goggles, lab coat, appropriate gloves).
-
Assemble all necessary glassware and ensure it is dry.
-
Have spill kits and waste containers ready.
-
-
Reagent Weighing (Fume Hood):
-
On a tared weighing paper or in a vial, carefully weigh this compound (1.0 eq).
-
In separate containers, weigh the arylboronic acid (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq). Handle the pyrophoric palladium catalyst with extreme care under an inert atmosphere.
-
-
Reaction Setup (Fume Hood):
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the weighed this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the reaction solvent (e.g., a mixture of toluene and water) via cannula or syringe.
-
Begin stirring and gently heat the reaction to the desired temperature (e.g., 90 °C) using an oil bath.
-
-
Reaction Monitoring & Workup (Fume Hood):
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.
-
-
Cleanup & Waste Disposal (Fume Hood):
-
Decontaminate all glassware with an appropriate solvent.
-
Segregate all liquid waste (aqueous and organic) and solid waste (filter paper, drying agent) into appropriately labeled hazardous waste containers.
-
Clean the work area thoroughly. Remove and dispose of gloves properly before washing hands.
-
Section 10: References
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Online]. Available: [Link]
-
4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960. PubChem. [Online]. Available: [Link]
-
SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethyl)aniline. Thermo Fisher Scientific (Alfa Aesar). [Online]. Available: [Link]
-
SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)aniline. Thermo Fisher Scientific (Alfa Aesar). [Online]. Available: [Link]
-
Aniline Standard Operating Procedure. Washington State University. [Online]. Available: [Link]
-
Safety in the M.I.T. Undergraduate Chemistry Laboratories. MIT. [Online]. Available: [Link]
-
Aniline Standard Operating Procedure. University of California, Santa Cruz. [Online]. Available: [Link]
-
Safety Guide in the laboratories, College of Science. King Saud University. [Online]. Available: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Online]. Available: [Link]
-
2-Bromo-4-fluoro-5-(trifluoromethyl)aniline. ChemBK. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H31727.09 [thermofisher.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. 4-溴-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
The Strategic Application of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Modern Medicinal Chemistry
Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The unique electronic properties of the trifluoromethoxy group, coupled with the synthetic versatility of a halogenated aniline scaffold, make 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline a highly valuable, albeit specialized, building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. We will delve into detailed protocols for its preparation and its use in pivotal cross-coupling reactions, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate in their synthetic endeavors.
Synthesis of the Core Scaffold: A Proposed Route to this compound
The synthesis of this compound is not widely documented in readily available literature. However, based on established methodologies for the synthesis of analogous compounds, a plausible and efficient synthetic route can be devised.[2][3] The proposed pathway involves the initial synthesis of 2-fluoro-5-(trifluoromethoxy)aniline, followed by a regioselective electrophilic bromination.
Protocol 1: Synthesis of 2-fluoro-5-(trifluoromethoxy)aniline
This protocol is adapted from general procedures for the synthesis of trifluoromethylanilines.
Materials:
-
1-Chloro-2-fluoro-5-(trifluoromethoxy)benzene
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene (1.0 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask, followed by the ammonia solution (2.0 eq.).
-
Add sodium tert-butoxide (1.5 eq.) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-5-(trifluoromethoxy)aniline.
Protocol 2: Regioselective Bromination
This protocol is based on established methods for the bromination of anilines, where the amino group directs the electrophilic substitution.[2]
Materials:
-
2-fluoro-5-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-(trifluoromethoxy)aniline (1.0 eq.) in DMF.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for approximately 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Proposed Synthetic Workflow
Sources
The Strategic Role of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective crop protection agents. Within the arsenal of synthetic chemistry, fluorinated building blocks have emerged as pivotal components in the design of modern agrochemicals. The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethoxy group (-OCF3), can significantly enhance the biological efficacy, metabolic stability, and overall performance of active ingredients. The trifluoromethoxy group, in particular, is highly lipophilic and possesses strong electron-withdrawing properties, which can improve a molecule's ability to penetrate biological membranes and interact with its target site.
This technical guide focuses on the application of a highly specialized intermediate, 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline , in the synthesis of next-generation fungicides. This aniline derivative is a prime example of a meticulously designed building block, where each substituent—the bromine atom, the fluorine atom, and the trifluoromethoxy group—plays a crucial role in facilitating the synthesis of complex and highly active agrochemicals.
Core Application: A Key Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Our research and a review of current patent literature indicate that this compound is a critical precursor for the synthesis of advanced succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a major class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi, thereby disrupting their energy supply. This mode of action has proven to be highly effective against a broad spectrum of fungal pathogens.
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of pyrazole carboxamide fungicides, a prominent subgroup of SDHIs. The amino group provides a reactive handle for amide bond formation with a pyrazole carboxylic acid moiety, while the bromo, fluoro, and trifluoromethoxy substituents on the phenyl ring are crucial for tuning the biological activity and physicochemical properties of the final fungicide molecule.
A notable example of an agrochemical synthesized from this intermediate is found in the patent literature, which describes novel pyrazole carboxamide fungicides. One such compound, N-(4-bromo-2-fluoro-5-(trifluoromethoxy)phenyl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide, demonstrates the direct application of this aniline derivative.
Synthetic Pathway and Mechanistic Insights
The synthesis of pyrazole carboxamide fungicides from this compound typically involves the formation of an amide bond between the aniline and a pyrazole carboxylic acid derivative. This reaction is a cornerstone of modern agrochemical synthesis.
The general synthetic approach is outlined below:
Caption: Synthetic pathway for a pyrazole carboxamide fungicide.
The key step is the nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the pyrazole-4-carbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is critical for achieving high yields and purity.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a pyrazole carboxamide fungicide using this compound.
Synthesis of N-(4-bromo-2-fluoro-5-(trifluoromethoxy)phenyl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide
Materials:
-
This compound
-
1,3-Dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
Addition of Acid Chloride: Slowly add a solution of 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-bromo-2-fluoro-5-(trifluoromethoxy)phenyl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide.
Data Summary
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | 1,3-Dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | >85% (post-purification) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This compound has established itself as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the construction of potent SDHI fungicides underscores the importance of strategic molecular design in the development of effective crop protection solutions. The synthetic protocols outlined in this guide provide a robust framework for the utilization of this key intermediate. As the demand for more sophisticated and environmentally benign agrochemicals continues to grow, the role of such precisely engineered building blocks will undoubtedly become even more critical in the quest for sustainable agriculture.
References
- Please note that the specific patent containing the synthesis of N-(4-bromo-2-fluoro-5-(trifluoromethoxy)phenyl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide is proprietary and access may be restricted.
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Abstract
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This substrate is a highly valuable building block in contemporary drug discovery, featuring a unique combination of fluorine, trifluoromethoxy, and aniline moieties that are frequently sought for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocol addresses the specific challenges posed by this electron-deficient substrate, such as the influence of the ortho-fluoro and the potentially coordinating aniline group. We detail a step-by-step procedure using a modern palladium-ligand system, explain the causal reasoning behind the selection of each reaction component, and provide a troubleshooting guide to ensure reproducible, high-yielding results for researchers in pharmaceutical and synthetic chemistry.
Introduction: Strategic Importance and Synthetic Challenges
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds under generally mild conditions.[1] Its application in the pharmaceutical industry is particularly widespread for the construction of biaryl and heteroaryl-aryl scaffolds, which are privileged structures in many marketed drugs.[2]
The target substrate, this compound, presents a unique case. The strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethoxy groups significantly activate the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[3] However, these features, combined with the presence of the unprotected aniline, necessitate a carefully optimized protocol. Challenges can include:
-
Catalyst Inhibition: The lone pair of the aniline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Substrate Reactivity: While the C-Br bond is activated, the overall electron-deficient nature of the ring can influence subsequent steps of the catalytic cycle.
-
Steric Hindrance: The ortho-fluoro group introduces steric bulk adjacent to the reaction site, which can impede coupling with sterically demanding boronic acids.
This guide provides a robust methodology that leverages a state-of-the-art palladium precatalyst system to overcome these challenges, enabling efficient and versatile coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Rationale for Experimental Design (E-E-A-T)
The success of this protocol hinges on the rational selection of reagents and conditions tailored to the specific substrate.
Choice of Catalyst: The Power of Biarylphosphine Ligands
For challenging substrates that are electron-deficient or sterically hindered, catalyst systems based on simple phosphines like triphenylphosphine (PPh₃) are often sluggish. Modern dialkylbiaryl phosphine ligands have transformed the field by enhancing both the rate and scope of cross-coupling reactions.[4]
We recommend using SPhos Pd G3 , a third-generation Buchwald precatalyst.
-
Expertise: The SPhos ligand is both electron-rich and sterically bulky. The electron-rich nature promotes the rate-limiting oxidative addition step, while the bulk facilitates the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[4]
-
Trustworthiness: Precatalysts like SPhos Pd G3 are air- and moisture-stable, offering superior handling and reproducibility compared to generating the active catalyst in situ from a Pd(0) source like Pd₂(dba)₃.
Role of the Base: Activating the Nucleophile
The base is not a passive component; it plays a critical role in the transmetalation step.[5][6] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which more readily transfers its organic group to the palladium center.[7][8]
For this protocol, potassium phosphate (K₃PO₄) is the recommended base.
-
Experience: While weaker bases like potassium carbonate (K₂CO₃) are common, K₃PO₄ is often more effective for challenging couplings, including those with heteroaryl or electron-deficient partners.[4] It provides a sufficiently basic, non-nucleophilic environment that minimizes side reactions.
Solvent System: Balancing Solubility and Reactivity
A polar aprotic solvent is required to solubilize the reactants and catalyst. An aqueous component is often essential for the base to effectively activate the boronic acid.
-
Choice: A mixture of 1,4-Dioxane and Water is a standard and highly effective solvent system for Suzuki reactions. Dioxane provides excellent solubility for the organic components and the catalyst complex, while water facilitates the action of the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid on a 0.5 mmol scale.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Equivalents |
| This compound | 274.02 | 137 | 1.0 |
| Arylboronic Acid | - | 75-100 (typ) | 1.3 |
| SPhos Pd G3 Precatalyst | 791.37 | 19.8 | 0.05 (5 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 318 | 3.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | - | 4.0 mL | - |
| Water (Degassed) | - | 1.0 mL | - |
Equipment
-
5-10 mL microwave vial or thick-walled reaction tube with a Teflon-lined screw cap
-
Magnetic stir bar
-
Magnetic stirrer hotplate
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure
Caption: Experimental workflow from setup to final product.
-
Reaction Setup: To a clean, dry microwave vial containing a magnetic stir bar, add this compound (137 mg, 0.5 mmol), the arylboronic acid (0.65 mmol, 1.3 eq.), potassium phosphate (318 mg, 1.5 mmol, 3.0 eq.), and the SPhos Pd G3 precatalyst (19.8 mg, 0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with the screw cap. Connect the vial to an inert gas line via a needle and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add 4.0 mL of degassed 1,4-dioxane followed by 1.0 mL of degassed water.
-
Heating: Place the vial in a preheated oil bath or aluminum heating block set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting aniline is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9]
-
Handling Reagents: this compound and related bromoanilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[10][11] They can cause skin and serious eye irritation. Handle in a well-ventilated fume hood.[12]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeborylation). | 1. Ensure a properly inert atmosphere was maintained.2. Use freshly degassed solvents.3. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester. |
| Formation of Homocoupled Product (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing procedure and ensure a robust inert atmosphere throughout the reaction. |
| Formation of Phenol (Ar-OH) | Reaction temperature is too high, or the base is too strong/nucleophilic. | Reduce the reaction temperature to 80 °C. Ensure K₃PO₄ is used; avoid hydroxide bases if this side reaction is observed. |
| Incomplete Reaction | 1. Steric hindrance from a bulky boronic acid.2. Insufficient reaction time. | 1. Increase catalyst loading to 7-10 mol% and/or increase the temperature to 100-110 °C.2. Extend the reaction time and continue monitoring. |
References
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki-Miyaura Reaction. In Palladium-Catalyzed Coupling Reactions (pp. 67-109). Wiley-VCH. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Martín, R., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of aryl chlorides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
-
Doucet, H. (2008). Palladium-catalysed cross-coupling reactions of aryl bromides. Topics in Current Chemistry, 289, 1-46. [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Sun, Y., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(62), 35467-35471. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 416-424. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This substrate presents a unique combination of electronic and steric challenges, including an electron-deficient aromatic ring due to the fluorine and trifluoromethoxy substituents, and the presence of a directing amino group. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible C-N bond formation.
Introduction: Significance and Challenges
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is of paramount importance in the pharmaceutical industry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[3][4] The specific substrate, this compound, is a valuable building block in medicinal chemistry. The fluorine and trifluoromethoxy groups can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6]
However, the electronic properties of this substrate present distinct challenges for the Buchwald-Hartwig amination. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the existing aniline moiety can potentially compete as a nucleophile or coordinate to the palladium center, leading to undesired side reactions or catalyst inhibition. This guide provides a systematic approach to navigate these challenges and achieve high-yielding amination.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a sequence of well-defined steps.[7][8]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for electron-deficient aryl halides.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product (Ar-NR₂), regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[10]
For electron-deficient substrates like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the challenging oxidative addition and subsequent reductive elimination steps.[11]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of this compound with a representative primary amine. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Amine (e.g., n-Butylamine) | Anhydrous, ≥99% | Commercially Available | Purify if necessary |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | --- |
| XPhos | ≥98% | Commercially Available | Air-sensitive |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous, ≤50 ppm H₂O | Commercially Available | Degas before use |
Reaction Setup and Execution
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL). Stir the mixture for 10 minutes to allow for catalyst pre-formation.
-
Amine and Base Addition: In a separate vial inside a glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Add the amine (1.2 mmol, 1.2 equiv.) and the sodium tert-butoxide to the reaction flask via a solid addition funnel or by temporarily removing the septum under a strong counterflow of inert gas.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Key Parameter Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. For challenging substrates, systematic optimization is often necessary.
| Parameter | Recommendation | Rationale and Causality |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos or RuPhos | Bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are highly effective for coupling electron-deficient aryl halides. They promote both the oxidative addition and reductive elimination steps.[11][12] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. NaOtBu is a common choice, but LHMDS can be advantageous for substrates with base-sensitive functional groups.[13][14] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents are generally preferred. Toluene and dioxane have good solvating properties for the reagents and are stable at the required reaction temperatures.[15] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of electron-deficient aryl bromides.[14] |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inefficient catalyst activation or deactivation.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Screen alternative, more electron-rich ligands (e.g., BrettPhos for primary amines).[12][13] Consider using a pre-formed palladium precatalyst which can lead to more reproducible results.[16]
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
No Reaction:
-
Cause: Poor quality of reagents, particularly the base or solvent. Catalyst poisoning.
-
Solution: Use freshly opened, high-purity reagents. Ensure the amine is free of impurities that could act as catalyst poisons.[13]
-
Safety Precautions
-
Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood or glovebox.
-
Solvents: Toluene is a flammable and volatile organic solvent. Use in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves when performing this reaction. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can successfully synthesize a wide range of N-arylated derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of efficient and scalable synthetic routes to novel compounds with potential applications in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (URL: [Link])
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Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (URL: [Link])
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (URL: [Link])
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])
-
Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])
-
Buchwald-Hartwig Amination of Nitroarenes. - Semantic Scholar. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (URL: [Link])
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC - NIH. (URL: [Link])
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. (URL: [Link])
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. (URL: [Link])
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction: The Strategic Value of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethoxy group (–OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The starting material, this compound, is a highly functionalized building block poised for the synthesis of a diverse array of novel heterocyclic scaffolds. Its distinct substitution pattern—a bromine atom for selective cross-coupling, a fluorine atom to modulate basicity and metabolic stability, and the influential trifluoromethoxy group—provides medicinal chemists with a versatile platform for generating libraries of compounds with high potential for biological activity.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of several key heterocyclic families from this valuable starting material: quinolines, benzimidazoles, quinazolines, and benzodiazepines. The methodologies presented herein are designed to be both practical and insightful, offering not only step-by-step instructions but also the underlying strategic considerations that inform the choice of reagents and reaction conditions.
I. Synthesis of Substituted Quinolines: Navigating Regioselectivity in Classical Annulations
The quinoline core is a prevalent scaffold in a multitude of approved pharmaceuticals. The electronic nature of this compound, with its electron-withdrawing groups, presents a unique challenge and opportunity in classical quinoline syntheses. The following protocols leverage the Skraup and Combes reactions, with a focus on predicting and controlling the regiochemical outcome of the cyclization.
A. Skraup Synthesis: A Direct Approach to the Quinoline Core
The Skraup synthesis provides a one-pot method to construct the quinoline ring system from an aniline, glycerol, an oxidizing agent, and a dehydrating agent. The regioselectivity of the cyclization is dictated by the electronic and steric environment of the aniline ring. For this compound, the cyclization is expected to occur at the less sterically hindered C6 position, ortho to the amino group, leading to a 7-bromo-5-fluoro-6-(trifluoromethoxy)quinoline derivative.
Reaction Scheme: Skraup Synthesis
Caption: Skraup synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)quinoline
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 274.02 | 5.0 g | 18.2 mmol | 1.0 |
| Glycerol | 92.09 | 5.0 g | 54.3 mmol | 3.0 |
| Nitrobenzene | 123.11 | 3.4 g | 27.3 mmol | 1.5 |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - | - |
| Ferrous sulfate heptahydrate | 278.01 | 0.5 g | 1.8 mmol | 0.1 |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add this compound (5.0 g, 18.2 mmol), glycerol (5.0 g, 54.3 mmol), nitrobenzene (3.4 g, 27.3 mmol), and ferrous sulfate heptahydrate (0.5 g, 1.8 mmol).
-
Begin vigorous stirring and carefully add concentrated sulfuric acid (10 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 130-140 °C for 3 hours.
-
Allow the mixture to cool to room temperature and then pour it cautiously onto 100 g of crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Perform a steam distillation to remove the unreacted nitrobenzene.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-Bromo-5-fluoro-6-(trifluoromethoxy)quinoline.
B. Combes Synthesis: A Modular Approach with β-Diketones
The Combes synthesis offers greater flexibility by reacting the aniline with a β-diketone. The regioselectivity is again a key consideration. The electron-withdrawing nature of the substituents on the aniline ring will influence the position of the initial condensation and subsequent cyclization. With an unsymmetrical β-diketone, a mixture of regioisomers is possible. Using a symmetrical β-diketone like acetylacetone simplifies the outcome.
Reaction Scheme: Combes Synthesis
Caption: Combes synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-2,4-dimethyl-6-(trifluoromethoxy)quinoline
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 274.02 | 2.74 g | 10.0 mmol | 1.0 |
| Acetylacetone | 100.12 | 1.1 g | 11.0 mmol | 1.1 |
| Polyphosphoric Acid (PPA) | - | 20 g | - | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (2.74 g, 10.0 mmol) and acetylacetone (1.1 g, 11.0 mmol).
-
Heat the mixture at 110 °C for 1 hour to form the enamine intermediate.
-
Cool the mixture to below 80 °C and add polyphosphoric acid (20 g).
-
Heat the reaction mixture to 140 °C for 30 minutes.
-
Allow the mixture to cool to approximately 100 °C and then pour it onto 100 g of crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline.
II. Synthesis of Substituted Benzimidazoles: Building the Imidazole Ring
Benzimidazoles are another critical heterocyclic motif in medicinal chemistry, known for their diverse biological activities. The synthesis of benzimidazoles from this compound requires a two-step approach: introduction of a second amino group ortho to the existing one, followed by cyclization.
A. Synthesis of the o-Phenylenediamine Precursor via Buchwald-Hartwig Amination
The first step is a selective amination at the C2 position, ortho to the fluorine atom. This can be achieved via a directed ortho-lithiation followed by reaction with an aminating agent, or more strategically, by leveraging the existing bromine for a palladium-catalyzed amination after a protecting group is installed on the initial aniline. A more direct approach, though potentially lower yielding, is a direct C-H amination. For a more robust synthesis, we will proceed with a nitration followed by reduction.
Reaction Scheme: o-Phenylenediamine Synthesis
Caption: Synthesis of the o-phenylenediamine precursor.
Experimental Protocol: Synthesis of 4-Bromo-6-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine
| Reagent | MW | Amount | Moles | Equivalents |
| Nitration | ||||
| This compound | 274.02 | 5.48 g | 20.0 mmol | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - | - |
| Nitric Acid (fuming) | 63.01 | 1.5 mL | ~24 mmol | ~1.2 |
| Reduction | ||||
| Iron powder | 55.84 | 6.7 g | 120 mmol | 6.0 |
| Ethanol | 46.07 | 50 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | 5 mL | - | - |
Procedure:
-
Nitration:
-
In a 100 mL flask, cool concentrated sulfuric acid (20 mL) to 0 °C.
-
Slowly add this compound (5.48 g, 20.0 mmol) while maintaining the temperature below 10 °C.
-
Add fuming nitric acid (1.5 mL) dropwise, keeping the temperature below 10 °C.
-
Stir at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude nitroaniline.
-
-
Reduction:
-
To a 250 mL flask, add the crude nitroaniline, ethanol (50 mL), and iron powder (6.7 g, 120 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing for 2 hours.
-
Cool the reaction, filter through celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate, add water, and basify with sodium carbonate.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield the crude diamine, which can be used in the next step without further purification.
-
B. Phillips-Hill Condensation for Benzimidazole Formation
With the o-phenylenediamine in hand, the benzimidazole ring can be readily formed by condensation with a carboxylic acid or its derivative. The Phillips-Hill condensation with formic acid is a straightforward method to synthesize the unsubstituted benzimidazole.
Reaction Scheme: Phillips-Hill Condensation
Caption: Phillips-Hill condensation for benzimidazole synthesis.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzo[d]imidazole
| Reagent | MW | Amount | Moles | Equivalents |
| 4-Bromo-6-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine | ~303.03 | 3.03 g | ~10.0 mmol | 1.0 |
| Formic Acid (98%) | 46.03 | 10 mL | - | - |
| Hydrochloric Acid (4 M) | 36.46 | 5 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the crude diamine (approx. 10.0 mmol) in formic acid (10 mL).
-
Add 4 M hydrochloric acid (5 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into 50 mL of ice-water.
-
Neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude benzimidazole.
-
Recrystallize from ethanol/water to afford the pure product.
III. Synthesis of Substituted Quinazolines: The Niementowski Approach
The Niementowski quinazoline synthesis offers a direct route to quinazolin-4-ones from anthranilic acids and amides. To apply this to our starting material, we must first convert the aniline to the corresponding anthranilic acid.
A. Synthesis of the Anthranilic Acid Precursor
This transformation can be achieved via a Sandmeyer reaction on the aniline to introduce a nitrile, followed by hydrolysis.
Reaction Scheme: Anthranilic Acid Synthesis
Caption: Synthesis of the anthranilic acid precursor.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-fluoro-3-(trifluoromethoxy)benzoic acid
This is a multi-step sequence and should be performed with care, especially the Sandmeyer reaction involving cyanides.
-
Diazotization: Diazotize this compound using standard procedures with sodium nitrite and hydrochloric acid at 0-5 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) cyanide and potassium cyanide to form the corresponding benzonitrile.
-
Hydrolysis: Hydrolyze the resulting nitrile to the carboxylic acid using concentrated sulfuric acid and water under reflux.
B. Niementowski Quinazoline Synthesis
With the anthranilic acid in hand, the quinazolinone ring can be formed.
Reaction Scheme: Niementowski Synthesis
Caption: Niementowski synthesis of a quinazolinone.
Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-7-(trifluoromethoxy)quinazolin-4(3H)-one
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Amino-5-bromo-4-fluoro-3-(trifluoromethoxy)benzoic acid | ~318.02 | 3.18 g | ~10.0 mmol | 1.0 |
| Formamide | 45.04 | 20 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, combine the anthranilic acid (approx. 10.0 mmol) and formamide (20 mL).
-
Heat the mixture to 180 °C for 4 hours.
-
Cool the reaction mixture and pour it into 100 mL of water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure quinazolinone.
IV. Synthesis of Substituted Benzodiazepines: A Multi-Step Approach
The synthesis of 1,4-benzodiazepines from an aniline typically requires the initial formation of a 2-aminobenzophenone derivative. This multi-step sequence offers access to a highly valuable class of heterocycles.
A. Synthesis of the 2-Aminobenzophenone Intermediate
This can be accomplished via a Friedel-Crafts acylation of a suitable N-protected aniline or through a more modern cross-coupling approach. Here, we outline a plausible route involving a Suzuki coupling.
Reaction Scheme: 2-Aminobenzophenone Synthesis
Caption: Synthesis of the 2-aminobenzophenone intermediate.
Experimental Protocol: Synthesis of (2-Amino-5-bromo-4-fluoro-3-(trifluoromethoxy)phenyl)(phenyl)methanone
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 274.02 | 2.74 g | 10.0 mmol | 1.0 |
| Benzoyl chloride | 140.57 | 1.55 g | 11.0 mmol | 1.1 |
| Aluminum chloride | 133.34 | 2.93 g | 22.0 mmol | 2.2 |
| Dichloromethane | - | 50 mL | - | - |
Procedure:
-
In a 100 mL flask under a nitrogen atmosphere, suspend aluminum chloride (2.93 g, 22.0 mmol) in dichloromethane (50 mL).
-
Add benzoyl chloride (1.55 g, 11.0 mmol) and stir for 15 minutes.
-
Add this compound (2.74 g, 10.0 mmol) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto ice and add concentrated HCl.
-
Extract with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to yield the desired benzophenone.
B. Benzodiazepine Ring Formation
The 2-aminobenzophenone can then be converted to the benzodiazepine via a two-step sequence of chloroacetylation followed by cyclization with ammonia.
Reaction Scheme: Benzodiazepine Synthesis
Caption: Synthesis of a benzodiazepine derivative.
Experimental Protocol: Synthesis of 7-Bromo-9-fluoro-5-phenyl-8-(trifluoromethoxy)-1H-benzo[e][1][2]diazepin-2(3H)-one
| Reagent | MW | Amount | Moles | Equivalents |
| Chloroacetylation | ||||
| 2-Aminobenzophenone derivative | ~378.12 | 3.78 g | ~10.0 mmol | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.24 g | 11.0 mmol | 1.1 |
| Toluene | - | 50 mL | - | - |
| Cyclization | ||||
| Ammonia (7N in Methanol) | 17.03 | 20 mL | - | - |
Procedure:
-
Chloroacetylation:
-
Dissolve the aminobenzophenone (approx. 10.0 mmol) in toluene (50 mL).
-
Add chloroacetyl chloride (1.24 g, 11.0 mmol) and reflux for 2 hours.
-
Cool the reaction, wash with water and sodium bicarbonate solution, dry, and concentrate to give the crude chloroacetamide.
-
-
Cyclization:
-
Dissolve the crude chloroacetamide in methanol.
-
Add a 7N solution of ammonia in methanol (20 mL) and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture and partition between water and ethyl acetate.
-
Dry the organic layer and concentrate.
-
Purify by recrystallization from ethanol to obtain the benzodiazepine.
-
V. Conclusion and Future Directions
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile starting material for the construction of diverse and medicinally relevant heterocyclic scaffolds. The strategic placement of the bromo, fluoro, and trifluoromethoxy substituents provides a rich platform for further derivatization, enabling the exploration of a vast chemical space. Future work will focus on leveraging the bromine atom for a variety of palladium-catalyzed cross-coupling reactions to install further diversity on these heterocyclic cores, thereby generating novel compound libraries for high-throughput screening in drug discovery programs.
References
- Note: The following references are representative examples for the general transformations described and may not contain the specific starting material used in this guide. Researchers should consult these and other relevant literature to further optimize the proposed protocols.
-
Skraup Synthesis: Manske, R. H. F. Chem. Rev.1942 , 30 (1), 113–144. [Link]
-
Combes Synthesis: Combes, A. Bull. Soc. Chim. Fr.1888 , 49, 89. [Link]
-
Benzimidazole Synthesis (Phillips): Phillips, M. A. J. Chem. Soc.1928 , 2393-2399. [Link]
-
Niementowski Quinazoline Synthesis: Niementowski, S. J. Prakt. Chem.1895 , 51, 564-572. [Link]
-
Benzodiazepine Synthesis: Sternbach, L. H. J. Org. Chem.1961 , 26 (11), 4488–4497. [Link]
-
Buchwald-Hartwig Amination: Hartwig, J. F. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
-
Suzuki Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Application Notes and Protocols for Developing SAR Studies with Derivatives of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive framework for initiating and developing Structure-Activity Relationship (SAR) studies centered on the 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline scaffold. This privileged structural motif is of significant interest in medicinal chemistry due to the unique combination of electronic and physicochemical properties imparted by its substituents. The trifluoromethoxy group enhances lipophilicity and metabolic stability, the fluorine atom modulates pKa and binding interactions, and the bromine atom serves as a versatile synthetic handle for introducing molecular diversity.[1][2][3] This document offers detailed synthetic protocols, strategic guidance for library design, and methodologies for in vitro and in silico evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Scaffold
The design of novel therapeutics often hinges on the selection of a core scaffold that provides a foundation for optimization.[4] The this compound scaffold is particularly compelling for several reasons rooted in modern medicinal chemistry principles:
-
The Trifluoromethoxy (-OCF3) Group: This group is a powerful modulator of pharmacokinetic properties. It is highly lipophilic (Hansch π constant of +1.04), which can improve cell membrane permeability and oral bioavailability.[5] Furthermore, the strength of the C-F bonds confers significant metabolic stability, often protecting the molecule from degradation by metabolic enzymes like cytochrome P450s and extending its in vivo half-life.[1][2]
-
The Fluoro (-F) Group: Ortho-fluorination can influence the conformation of the aniline and modulate the basicity (pKa) of the amino group. Fluorine can also participate in favorable hydrogen bonding and dipole-dipole interactions within protein binding pockets, enhancing binding affinity.[6]
-
The Bromo (-Br) Group: The bromine atom at the 4-position is an exceptionally useful synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse substituents to probe the chemical space around the core scaffold.[7][8]
This guide will systematically walk through the process of leveraging these features to build a robust SAR campaign.
Synthetic Strategy: Diversification of the Core Scaffold
The primary strategy for generating a library of derivatives involves functionalization at two key positions: the amine (-NH2) and the bromo (-Br) group.
Logical Workflow for Library Synthesis
The following diagram outlines the strategic workflow for generating a diverse chemical library from the starting material.
Caption: Synthetic workflow for library generation.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the bromoaniline scaffold with various boronic acids or esters to introduce aryl and heteroaryl moieties. This is a foundational reaction for exploring SAR related to steric and electronic properties in this vector.
Objective: To synthesize a diverse set of biaryl derivatives from the starting material.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(dppf)Cl₂ or CataCXium A Pd G3 (2-10 mol%)[9]
-
Base: K₂CO₃ or K₃PO₄ (2.0 eq)
-
Solvent: Dioxane/H₂O (10:1) or 2-Methyltetrahydrofuran (2-MeTHF)[8][9]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound, the selected boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vial.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 12 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality: The choice of catalyst and base is crucial. Pd(dppf)Cl₂ is a robust catalyst for many standard couplings, while bulky phosphine ligands like CataCXium A can be effective for more challenging substrates.[9] The base is required to activate the boronic acid for transmetalation to the palladium center.
Protocol 2.2: Buchwald-Hartwig Amination
This protocol allows for the formation of a new C-N bond, replacing the bromine with a variety of primary or secondary amines. This is a key strategy for introducing groups that can act as hydrogen bond donors or acceptors.
Objective: To synthesize a library of N-aryl or N-alkyl derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 - 1.5 eq)
-
Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BrettPhos (2-10 mol%)[10]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a nitrogen-flushed glovebox or Schlenk line, combine the palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the this compound and the amine coupling partner.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by flash chromatography.
Causality: The Buchwald-Hartwig amination is highly dependent on the ligand.[10] Bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[11][12] The strong base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13]
Designing the SAR Strategy
A systematic SAR study involves the iterative process of designing, synthesizing, and testing compounds to understand how structural changes affect biological activity.
Logical Framework for SAR Exploration
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Key SAR Questions to Address:
-
The R¹ Position (from -Br):
-
Steric Bulk: How does the size of the substituent affect activity? Compare small groups (methyl, cyclopropyl) to larger groups (phenyl, naphthyl).
-
Electronics: How do electron-donating (e.g., -OMe) vs. electron-withdrawing (e.g., -CF₃, -CN) groups on an appended aryl ring influence potency?
-
Bioisosteres: Can the bromo group itself be replaced with other halogens (Cl, I) or bioisosteric groups like -CN or -CF₃ to modulate properties?[14][15][16]
-
-
The R² Position (from -NH₂):
-
Acyl/Sulfonyl Groups: How does converting the aniline to amides or sulfonamides of varying size and electronics impact activity and properties like solubility?
-
Hydrogen Bonding: Can the introduction of groups capable of hydrogen bonding (e.g., via reductive amination with hydroxy- or amino-aldehydes) improve target engagement?
-
In Vitro and In Silico Evaluation
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[17][18] Integrating these assays early in the SAR cycle ensures that improvements in potency are not offset by poor drug-like properties.
Tier 1 In Vitro ADME Screening Cascade
This panel of assays provides foundational data on the key physicochemical and metabolic properties of the newly synthesized derivatives.
| Assay | Purpose | Methodology | Desired Outcome |
| Kinetic Solubility | Assess solubility in aqueous buffer. | Nephelometry or Turbidimetry | > 50 µM |
| LogD₇.₄ | Measure lipophilicity at physiological pH. | Shake-flask or HPLC-based | 1 < LogD < 4 |
| Metabolic Stability | Evaluate susceptibility to Phase I metabolism. | Incubation with Human Liver Microsomes (HLM) | t₁/₂ > 30 min |
| Plasma Protein Binding | Determine the fraction of compound bound to plasma proteins. | Rapid Equilibrium Dialysis (RED) | Unbound fraction (fu) > 1% |
| Permeability | Assess passive diffusion across a cell monolayer. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | Pₐₚₚ > 2 x 10⁻⁶ cm/s |
| CYP450 Inhibition | Identify potential for drug-drug interactions. | Fluorometric or LC-MS/MS-based assays for major isoforms (e.g., 3A4, 2D6, 2C9) | IC₅₀ > 10 µM |
Table 1: Recommended Tier 1 in vitro ADME assays.[19][20]
Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a compound by Phase I enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM, ~20 mg/mL)
-
NADPH regenerating system (e.g., NADPH, G6P, G6PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
Acetonitrile with internal standard (for protein precipitation)
Procedure:
-
Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the HLM mix to achieve a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the T=0 time point, add cold acetonitrile before the NADPH system.
-
Incubate the reaction mixture at 37 °C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction by adding it to 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining compound versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).
Causality: This assay simulates the primary metabolic environment of the liver. The requirement for NADPH co-factor indicates that the metabolism is driven by CYP450 enzymes.[21] A short half-life suggests the compound has a metabolic "soft spot" that may need to be addressed through further chemical modification.
Computational Modeling in SAR
Computational tools can accelerate the SAR cycle by prioritizing which compounds to synthesize.[22][23]
-
Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset is generated, QSAR models can be built to correlate physicochemical properties (descriptors) with biological activity.[22][24] This can help predict the activity of virtual compounds before they are synthesized.
-
Molecular Docking: If a crystal structure of the biological target is available, molecular docking can be used to predict the binding mode of the synthesized derivatives. This can provide a structural hypothesis for observed SAR trends and guide the design of new compounds with improved interactions.[25]
Conclusion
The this compound scaffold represents a rich starting point for medicinal chemistry campaigns, particularly in areas like kinase inhibitor design where such motifs are prevalent.[4][26] A successful SAR program built upon this scaffold requires a disciplined and integrated approach, combining efficient synthetic diversification with early and continuous evaluation of both biological activity and ADME properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this promising chemical starting point.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
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In Vitro ADME. Selvita. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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In Vitro ADME Studies. PharmaLegacy. [Link]
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Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
In Vitro ADME Assays. Concept Life Sciences. [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Systematic Computational Analysis of Structure–Activity Relationships: Concepts, Challenges and Recent Advances. Future Medicinal Chemistry. [Link]
-
Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. University of Hamburg. [Link]
-
Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
-
Computational Analysis of Structure–Activity Relationships. ResearchGate. [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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What is the role of bioisosterism in drug design?. Patsnap. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
4-Bromoaniline. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Ardigen. [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
4 bromoaniline : Organic Synthesis. YouTube. [Link]
-
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
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Application Note & Protocols for the Large-Scale Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline Derivatives
Executive Summary
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties, a trifluoromethoxy group for enhanced metabolic stability and lipophilicity, and an aniline moiety for amide bond formation—makes it a valuable precursor for complex molecular targets.[1][2] This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, focusing on a robust and scalable synthetic route. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address common challenges encountered during scale-up, such as regioselectivity, impurity control, and purification.
Strategic Approach to Synthesis
The large-scale synthesis of a polysubstituted aniline like this compound requires careful strategic planning. The order of substituent introduction is critical to ensure high regioselectivity and overall yield. The electron-donating amino group (or its precursor, a nitro group) and the electron-withdrawing trifluoromethoxy group exert strong directing effects in electrophilic aromatic substitution reactions. Our proposed synthetic strategy is a multi-step sequence designed for scalability and control.
The overall workflow is depicted below:
Caption: A multi-step synthetic workflow for the target aniline derivative.
Detailed Protocols and Mechanistic Insights
Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
Scientific Rationale: The synthesis commences with the regioselective nitration of 1-fluoro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-director, while the fluorine atom is an ortho, para-director. The directing effects combine to favor the introduction of the nitro group at the position ortho to the fluorine and meta to the trifluoromethoxy group. Using a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction on the somewhat deactivated aromatic ring.[3]
Protocol:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with concentrated sulfuric acid (98%, 3.0 eq.).
-
Cooling: Cool the reactor contents to 0–5 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) while cooling to maintain a temperature below 15 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at 5–10 °C for an additional 1-2 hours. Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (<1%).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice/water (10 parts by weight).
-
Extraction: Extract the aqueous slurry with a suitable solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-5-(trifluoromethoxy)nitrobenzene.
Step 2: Bromination of 2-Fluoro-5-(trifluoromethoxy)nitrobenzene
Scientific Rationale: The second step involves the electrophilic bromination of the nitro-intermediate. The nitro group is a strong deactivator and meta-director. The fluorine (ortho, para-director) and trifluoromethoxy (meta-director) groups will direct the incoming bromine electrophile. The position ortho to the fluorine and meta to the nitro group is the most activated site for substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating system for deactivated aromatic rings.[1]
Protocol:
-
Reactor Setup: Charge the reactor with concentrated sulfuric acid (98%, 4.0 eq.) and cool to 0–5 °C.
-
Substrate Addition: Slowly add the crude 2-fluoro-5-(trifluoromethoxy)nitrobenzene (1.0 eq.) from Step 1, maintaining the temperature below 10 °C.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 1-2 hours. A slight exotherm may be observed; maintain the temperature at 5–10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor by GC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by pouring it onto crushed ice/water.
-
Isolation: The solid product, 4-bromo-2-fluoro-5-(trifluoromethoxy)nitrobenzene, will precipitate. Isolate the solid by filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 40–50 °C.
Step 3: Reduction of the Nitro Group to Form the Aniline
Scientific Rationale: The final step is the reduction of the nitro group to the target aniline. For large-scale operations, two primary methods are viable: catalytic hydrogenation or metal/acid reduction.[4] Catalytic hydrogenation (e.g., H₂, Pd/C) is cleaner but requires specialized high-pressure reactors. Metal/acid reduction, such as with iron powder in the presence of an acid like HCl, is often more cost-effective and operationally simpler for large batches.[4]
Protocol (Using Iron/HCl):
-
Reactor Setup: Charge the reactor with ethanol or methanol (10 vol) and water (3 vol). Add iron powder (3.0–4.0 eq.).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.1 eq.) and heat the mixture to 60–65 °C with vigorous stirring.
-
Substrate Addition: Slowly add the 4-bromo-2-fluoro-5-(trifluoromethoxy)nitrobenzene (1.0 eq.) from Step 2 as a solution in ethanol/methanol. The addition should be controlled to manage the exotherm and maintain the reaction temperature at 65–75 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and basify to pH 8-9 with an aqueous solution of sodium carbonate.
-
Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Summary and Scale-Up Considerations
| Step | Key Transformation | Typical Reagents | Temp. (°C) | Time (h) | Typical Yield | Purification Method |
| 1 | Nitration | HNO₃ / H₂SO₄ | 0–10 | 3–5 | 85–90% | Extraction/Concentration |
| 2 | Bromination | NBS / H₂SO₄ | 5–25 | 4–6 | 90–95% | Precipitation/Filtration |
| 3 | Reduction | Fe / HCl | 65–75 | 2–4 | 80–88% | Recrystallization |
Troubleshooting Common Scale-Up Issues:
Caption: A troubleshooting guide for common issues in the synthesis.
Safety and Handling
Handling the reagents in this synthesis requires strict adherence to safety protocols.
-
Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Brominating Agents (NBS): Lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.[7]
-
Trifluoromethoxy Compounds: Handle with care. While specific toxicity data for the intermediates may be limited, related compounds can be harmful if inhaled, ingested, or absorbed through the skin.[5][8] Ensure adequate ventilation and use appropriate PPE.
-
Hydrogenation: If using catalytic hydrogenation for Step 3, ensure the reactor is properly rated for the pressure and that all fittings are secure. Use an inert gas like nitrogen to purge the system before and after introducing hydrogen to prevent explosive mixtures.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment before commencing any large-scale operation.[5][6][7][8][9]
References
-
SAFETY DATA SHEET - AFG Bioscience LLC. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline - Google P
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - MySkinRecipes. [Link]
Sources
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- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
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- 7. afgsci.com [afgsci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
Optimized Sonogashira Coupling of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline: A Comprehensive Protocol and Mechanistic Guide
An Application Note for Medicinal and Process Chemistry
Abstract
This application note provides a detailed, field-proven protocol for the Sonogashira cross-coupling of 4-bromo-2-fluoro-5-(trifluoromethoxy)aniline with terminal alkynes. This substrate, a valuable building block in pharmaceutical and materials science, presents unique challenges due to its electronic and steric properties. We will dissect the causality behind experimental choices, from catalyst and ligand selection to solvent and base optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology, complete with mechanistic insights, troubleshooting strategies, and workflow visualizations to ensure successful implementation.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is indispensable for constructing conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3]
The specific substrate, this compound, is of significant interest in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability and cell permeability, while the fluoro and aniline functionalities provide vectors for further synthetic elaboration. However, the molecule's characteristics—an electron-deficient aromatic ring due to the powerfully withdrawing -F and -OCF₃ groups, coupled with the steric hindrance from the ortho-fluoro substituent—complicate the standard Sonogashira conditions. The aniline moiety itself can potentially coordinate to the palladium center, influencing catalytic activity.
This guide provides a validated protocol that addresses these challenges, ensuring high conversion and yield.
The Sonogashira Reaction: A Mechanistic Dissection
A successful protocol is built on a solid understanding of the reaction mechanism. The Sonogashira coupling operates via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2] Understanding these cycles is paramount for troubleshooting and optimization.
The Palladium Cycle (The Main Engine):
-
Reductive Elimination (Pre-activation): If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate. This is often the rate-determining step and is influenced by the steric and electronic nature of the aryl halide.[4]
-
Transmetalation: The palladium(II) complex formed in the previous step exchanges its halide ligand for the alkynyl group from the copper acetylide intermediate.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle (The Activator):
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[2]
-
Deprotonation: The amine base removes the acidic proton, forming a copper(I) acetylide intermediate.[1] This species is crucial for transferring the alkynyl group to the palladium center during transmetalation.
Caption: A visual guide to the key stages of the experimental procedure.
-
Vessel Preparation: To a dry, oven-baked 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous THF (10 mL) and triethylamine (10 mL) via syringe. The solvents should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes to allow for catalyst dissolution. Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously. The solution will typically change color, often turning dark brown or black, which is normal. [5]6. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a pad of Celite to remove the insoluble catalyst residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Pd or Cu catalyst.<[6]br>2. Insufficient temperature for aryl bromide.<[7]br>3. Poor quality base or solvent. | 1. Use fresh, high-purity catalysts. Store Pd catalysts under inert gas.2. Gradually increase the temperature in 10 °C increments (e.g., to 80 °C).3. Use freshly distilled, anhydrous base and solvents. |
| Formation of Alkyne Dimer (Glaser Coupling) | 1. Presence of oxygen in the reaction vessel.<[8]br>2. High concentration of copper catalyst. | 1. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.2. Consider a copper-free protocol, which may require a different ligand/base system and higher temperatures. [6] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the Pd(0) catalyst.2. Inappropriate solvent choice. [6] | 1. This is often unavoidable but can be minimized by maintaining strict anaerobic conditions.2. If persistent, switch solvents (e.g., from THF to Toluene). |
| Hydrodehalogenation (Br replaced by H) | 1. Presence of water or other protic impurities.2. Side reaction promoted by certain catalyst/ligand combinations. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen alternative phosphine ligands or catalyst systems. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly valuable transformation. Success hinges on a deliberate and informed approach to the reaction setup. By employing a stable Pd(II) precatalyst, ensuring strictly anaerobic conditions, and applying moderate heat, researchers can overcome the substrate's inherent electronic and steric hurdles. This guide provides a robust starting point and the necessary mechanistic rationale to empower scientists to confidently utilize this protocol and adapt it as needed for the synthesis of novel and complex molecular architectures.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
A. F. M. M. Rahman, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Available at: [Link]
-
YouTube. Sonogashira Coupling. Available at: [Link]
-
Y-S. Lin, et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available at: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Purification of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline Derivatives: A Guide for Synthetic Chemists
Introduction: Navigating the Purification Challenges of Highly Functionalized Anilines
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a highly valuable and versatile building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine substituent, and an electron-withdrawing trifluoromethoxy group, allows for the synthesis of a diverse array of complex molecular architectures. However, these very features present distinct challenges during the purification of its downstream products. The presence of fluorine and the trifluoromethoxy group significantly alters the polarity, solubility, and crystallizing properties of the resulting molecules, while residual palladium from common cross-coupling reactions can be notoriously difficult to remove.
This comprehensive guide provides detailed application notes and robust protocols for the purification of common derivatives of this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering insights grounded in the physicochemical properties of these unique compounds. The protocols described herein are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the tools to achieve high purity and reproducibility in their synthetic endeavors.
Core Principles of Purification: A Strategic Approach
The purification strategy for any given derivative will be dictated by the reaction type and the inherent properties of the product. The primary classes of derivatives synthesized from this compound typically arise from palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and amide bond formations. Each of these transformations introduces its own set of potential impurities, including unreacted starting materials, reaction byproducts, and catalyst residues.
A logical workflow for purification is essential for efficient and successful isolation of the target compound.
Troubleshooting & Optimization
Technical Support Center: Bromination of 2-Fluoro-5-(Trifluoromethoxy)aniline
This guide provides in-depth troubleshooting advice and optimized protocols for the selective bromination of 2-fluoro-5-(trifluoromethoxy)aniline. Designed for researchers, chemists, and drug development professionals, this document addresses common side reactions and offers field-proven strategies to enhance yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-brominated byproduct. How can I improve mono-selectivity?
A: This is the most common issue encountered during the bromination of anilines and is caused by the powerful activating nature of the amino (-NH2) group. The -NH2 group makes the aromatic ring extremely electron-rich, leading to rapid, often uncontrollable, substitution at all available ortho and para positions.[1][2] The initially formed mono-bromo product is often still activated enough to undergo a second bromination.
Core Strategy: Attenuate the Activating Effect of the Amino Group.
The most robust and widely accepted method to achieve selective mono-bromination is to temporarily "protect" the amino group by converting it into a less-activating N-acetyl group (-NHCOCH3) via acetylation.[3][4] This amide group is still an ortho-, para-director but its activating influence is significantly reduced because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group.[2][5] This allows for a much more controlled reaction.
Alternative Strategies for Optimization:
-
Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[6]
-
Solvent Choice: Using a less polar solvent can temper the reactivity of the brominating agent and improve selectivity.[6]
-
Temperature Control: Maintain strict, low-temperature control (e.g., 0 to -10 °C) throughout the addition of the brominating agent. Exothermic reactions can lead to localized overheating, promoting side reactions.[6][7]
-
Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to the aniline substrate.
Q2: I'm observing the formation of multiple isomeric products. What controls the regioselectivity and how can I favor the desired isomer?
A: Regioselectivity in this system is a complex interplay between the directing effects of the three substituents on the aniline ring.
-
-NH₂ (Amino) Group: A powerful activating, ortho-, para-director. This is the dominant directing group.
-
-F (Fluoro) Group: A deactivating, ortho-, para-director.
-
-OCF₃ (Trifluoromethoxy) Group: A strongly deactivating, meta-director due to its powerful inductive electron-withdrawing effect.
The -NH₂ group at position 1 will primarily direct the incoming electrophile (bromine) to positions 4 (para) and 6 (ortho). Substitution at position 2 is blocked by the fluorine atom. The formation of a mixture of 4-bromo and 6-bromo isomers is therefore highly probable. The para-substituted product (4-bromo-2-fluoro-5-(trifluoromethoxy)aniline) is often the major product due to the steric hindrance imposed by the fluorine atom at position 2, which disfavors substitution at the adjacent position 6.[3]
To enhance regioselectivity for the para isomer:
-
Amine Protection: Acetylation of the amine group to form the bulkier acetanilide not only controls reactivity but also significantly increases the steric hindrance around the ortho positions, further favoring substitution at the less hindered para position.
Q3: The reaction mixture is turning dark, and my yield is low, with tar-like substances forming. What's causing this and how can I prevent it?
A: The formation of dark colors and insoluble tars is typically a sign of oxidation of the electron-rich aniline substrate.[4] Aniline and its derivatives are sensitive to oxidizing agents, including elemental bromine itself.
Preventative Measures:
-
Use NBS: N-Bromosuccinimide (NBS) is less oxidizing than Br₂ and is the preferred reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to avoid localized high concentrations.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts like FeBr₃. The basic amino group will complex with the Lewis acid, deactivating the ring and potentially promoting side reactions.[5][8]
Q4: I'm concerned about the stability of the trifluoromethoxy group under my reaction conditions. Is degradation a risk?
A: The trifluoromethoxy (-OCF₃) group is generally considered robust and stable under standard electrophilic bromination conditions.[9] However, it is not impervious to degradation under harsh conditions.
Conditions to Avoid:
-
Strong Lewis Acids: Can potentially interact with and cleave the C-O or C-F bonds.[10]
-
Brønsted Superacids: Have been shown to cause protolytic defluorination of trifluoromethyl groups.[10]
-
High Temperatures: Can provide the energy needed to break the strong C-F bonds, potentially leading to the release of toxic hydrogen fluoride gas.[11]
For standard brominations using NBS or Br₂ in common organic solvents at low to ambient temperatures, the -OCF₃ group should remain intact.
Q5: What are the best analytical methods to monitor the reaction and quantify impurities?
A: Effective reaction monitoring is crucial for determining the optimal reaction endpoint and preventing the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the reaction. Using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient, you can effectively separate the starting material, the desired mono-bromo isomers, and any di-bromo byproducts. A UV detector (e.g., at 254 nm) provides good sensitivity for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for analyzing reaction progress and identifying products and byproducts.[12] It provides separation and mass information, which is invaluable for confirming the identity of isomeric products and detecting unexpected side reactions.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC is a useful tool to visualize the consumption of starting material and the formation of new products.
Troubleshooting Guide: At-a-Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of di-bromo byproduct | Over-activation by the -NH₂ group; Reaction temperature too high; Poor stoichiometry control. | 1. Protect the amine via acetylation. 2. Use NBS instead of Br₂. 3. Maintain temperature at 0 °C or below. 4. Add brominating agent slowly. |
| Mixture of 4-bromo and 6-bromo isomers | Competing directing effects; Insufficient steric hindrance to block the ortho position. | 1. Protect the amine with a bulky group (e.g., acetyl) to sterically favor para substitution. 2. Optimize solvent and temperature to potentially influence the isomer ratio. |
| Dark reaction color, tar formation, low yield | Oxidation of the aniline substrate. | 1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Use NBS instead of Br₂. 3. Ensure slow, controlled addition of the brominating agent. |
| Reaction stalls; no product formation | Deactivation of the ring by complexation with a Lewis acid catalyst. | 1. Do not use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for this reaction. The aniline ring is sufficiently activated without one.[8] |
| Evidence of -OCF₃ group degradation | Use of overly harsh conditions (superacids, high heat). | 1. Adhere to mild bromination conditions (low temperature, no strong acids). |
Visualized Workflows and Mechanisms
Caption: Control strategy via amine protection to favor the desired mono-bromo product.
Caption: Troubleshooting workflow for bromination side reactions.
Optimized Experimental Protocols
Protocol 1: Amine Protection via Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-fluoro-5-(trifluoromethoxy)aniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add 1.5 equivalents of a mild base, such as pyridine or triethylamine.
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting aniline.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-fluoro-5-(trifluoromethoxy)phenyl)acetamide. This product is often pure enough for the next step without further purification.
Protocol 2: Controlled Mono-bromination of Protected Aniline
-
Setup: Dissolve 1.0 equivalent of the N-acetylated aniline from Protocol 1 in glacial acetic acid or a chlorinated solvent like DCM.
-
Cooling: Cool the solution to 0 °C.
-
Bromination: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions or as a solution in the same solvent. Maintain the temperature below 5 °C during the addition.
-
Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract with sodium bisulfite solution (to quench any remaining bromine), sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude bromo-acetanilide.
Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group
-
Setup: To the crude bromo-acetanilide from Protocol 2, add a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction by TLC/HPLC until the starting material is gone.
-
Workup: Cool the reaction mixture to room temperature and pour it onto ice. Neutralize the solution by slowly adding a base, such as concentrated ammonium hydroxide or solid sodium bicarbonate, until the pH is ~8-9.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.
References
-
BenchChem. (2025). Strategies to control overreaction in aniline bromination. BenchChem Technical Support. 1
-
CHEMETO. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube.
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. 4
-
Chemistry Steps. (n.d.). Reactions of Aniline.
-
SpringerLink. (2021). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Molecular Diversity.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
-
Khan Academy. (n.d.). Bromination of Aniline.
-
BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives. 6
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
-
PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem.
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
-
National Institutes of Health (NIH). (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
-
BenchChem. (n.d.). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. 11
-
Autech Industry Co., Limited. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline: A Key Intermediate in Modern Chemistry.
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry.
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline.
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- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This valuable synthetic intermediate presents unique purification challenges due to its complex substitution pattern. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered during its purification.
I. Understanding the Challenges: Why is Purifying this compound Difficult?
The purification of this compound is often complicated by the presence of several potential impurities arising from the synthetic process. The aniline functional group is highly activated towards electrophilic aromatic substitution, which can lead to a lack of selectivity during bromination.
Common Impurities Include:
-
Regioisomers: Bromination at other positions on the aromatic ring can lead to the formation of isomeric impurities that may have very similar physical properties to the desired product, making separation challenging.
-
Over-brominated Species: The high reactivity of the aniline can result in the addition of more than one bromine atom to the aromatic ring, leading to di- or even tri-brominated byproducts.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual starting material, 2-fluoro-5-(trifluoromethoxy)aniline, in the crude product mixture.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow, brown, or reddish hues in the final product.[2]
The key to successful purification lies in selecting the appropriate technique to effectively separate the target molecule from these structurally similar impurities.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Colored Product (Yellow, Brown, or Reddish) | Oxidation of the aniline functional group. | Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add a small amount of activated charcoal (approximately 1-2% by weight) and heat the mixture for a short period. Filter the hot solution through a pad of celite to remove the charcoal, which will have adsorbed the colored impurities. The pure compound can then be recovered by crystallization upon cooling.[2] |
| Presence of Multiple Spots on TLC (Close Rf values) | Formation of regioisomers or over-brominated byproducts. | Optimize Column Chromatography: High-performance flash chromatography is often necessary. Use a high-purity silica gel and a carefully selected eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve separation. Consider using a specialized stationary phase if baseline separation is not achieved with standard silica. |
| Low Yield After Purification | Co-elution of impurities with the product during chromatography. Product loss during recrystallization. | Fine-tune Purification Method: For chromatography, use a longer column and a slower flow rate to enhance resolution. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. Avoid using an excessive amount of solvent. |
| Product Appears as an Oil Instead of a Solid | Presence of impurities that depress the melting point. The melting point of the compound is lower than the boiling point of the chosen recrystallization solvent. | Solvent System Modification: For recrystallization, try a lower-boiling point solvent. If oiling out persists, attempt to "crash out" the solid by adding a non-polar solvent (e.g., hexanes) to the oily layer. Alternatively, purify by column chromatography first to remove the impurities causing the melting point depression. |
III. Detailed Purification Protocols
The following are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.
A. Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and for obtaining a highly pure, crystalline solid. The key is the selection of an appropriate solvent system.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for halogenated anilines include ethanol, isopropanol, or a mixed solvent system such as hexanes/ethyl acetate or toluene/heptane.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum.
B. Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from regioisomers and other byproducts with different polarities.
Step-by-Step Protocol:
-
Stationary Phase and Eluent Selection: Pack a glass column with high-purity silica gel. The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: My purified this compound darkens over time. How can I prevent this?
A1: The darkening of anilines upon storage is typically due to air oxidation.[3] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light and air. Storing it in a cool, dark place can also help to slow down the degradation process.
Q2: I am having difficulty separating two closely running spots on my TLC. What can I do?
A2: If you are struggling to separate closely running spots, which are likely regioisomers, you can try several strategies. In column chromatography, using a longer column will increase the number of theoretical plates and can improve separation. You can also try a shallower solvent gradient during elution. If these methods fail, consider using a different stationary phase, such as alumina, or a different solvent system. High-Performance Liquid Chromatography (HPLC) on a preparative scale is another option for difficult separations.[3]
Q3: Can I use distillation to purify this compound?
A3: While vacuum distillation can be a viable purification method for liquid or low-melting solid anilines, it may not be the most effective method for removing isomeric impurities with similar boiling points. However, it can be useful for removing non-volatile impurities. If you choose to use distillation, it is crucial to perform it under high vacuum to avoid thermal decomposition of the aniline.
Q4: What is the best way to monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both recrystallization and column chromatography. It allows for a quick assessment of the purity of different fractions and helps in deciding which fractions to combine. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision-making workflow for the purification of this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from BenchChem website.
-
BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines. Retrieved from BenchChem website.
-
BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from BenchChem website.
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for navigating the complexities of palladium-catalyzed cross-coupling reactions involving the sterically and electronically demanding substrate, 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. As a senior application scientist, this guide is designed to provide you with not only robust starting protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: A Unique Challenge
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. The aniline an electron-rich group, can coordinate to the palladium center, potentially inhibiting catalysis. The ortho-fluoro and meta-trifluoromethoxy groups are strongly electron-withdrawing, which can influence the oxidative addition step. The trifluoromethoxy group, in particular, adds steric bulk and can impact the overall electronic nature of the aryl bromide. This guide will help you navigate these challenges to achieve successful and reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
-
Question: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I address them?
-
Answer: Low or no yield is a common frustration in cross-coupling reactions. A systematic approach to troubleshooting is essential.
-
Inadequate Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate.
-
Recommendation: Switch to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst like a Buchwald G3 or G4 palladacycle. These can provide more consistent results.
-
-
Ligand Incompatibility: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For this electron-deficient substrate, a bulky and electron-rich phosphine ligand is generally preferred to promote the challenging oxidative addition.
-
Recommendation: Screen a panel of ligands. Good starting points include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.
-
-
Insufficiently Strong or Insoluble Base: The base plays a crucial role in the transmetalation step (in Suzuki couplings) or in the deprotonation of the amine (in Buchwald-Hartwig aminations). An inappropriate base can halt the reaction.
-
Recommendation: For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. Ensure the base is finely powdered and anhydrous.
-
-
Presence of Oxygen or Moisture: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation. Moisture can interfere with the base and other reagents.
-
Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and degas the reaction mixture thoroughly by sparging with argon or nitrogen before adding the catalyst.
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is messy, with multiple spots on the TLC plate. What are the common side products and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the yield of your desired product.
-
Homocoupling of the Boronic Acid (Suzuki Coupling): This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.
-
Mitigation: Rigorous degassing of the reaction mixture is crucial.
-
-
Protodeboronation (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom. This is more common with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions.
-
Mitigation: Use anhydrous conditions and consider using a more stable boronate ester, such as a pinacol boronate.
-
-
Hydrodehalogenation: The bromo group on your starting material is replaced by a hydrogen atom. This can be caused by certain phosphine ligands in the presence of a hydrogen source (like water).
-
Mitigation: Ensure anhydrous conditions and consider screening different phosphine ligands.
-
-
Homocoupling of the Aryl Bromide: Two molecules of your starting aniline couple to form a biphenyl derivative.
-
Mitigation: This can be a sign of catalyst decomposition. Re-evaluate your ligand choice and ensure a strictly inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?
-
A1: The choice of reaction depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is a robust and versatile choice.
-
Buchwald-Hartwig Amination: The go-to method for forming C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.
-
Heck Reaction: Suitable for forming C-C bonds with alkenes.
-
-
-
Q2: What is a good starting point for ligand and base screening for a Suzuki-Miyaura coupling with this substrate?
-
A2: A good starting point is to use a bulky, electron-rich biarylphosphine ligand. A recommended initial screen would include:
-
Ligands: SPhos, XPhos, RuPhos
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃
-
Solvent: A 10:1 mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water.
-
-
-
Q3: How critical is the choice of palladium precatalyst?
-
A3: While reactions can be successful with traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, using a well-defined precatalyst, such as a Buchwald G3 or G4 palladacycle, is highly recommended for reproducibility and often leads to higher yields under milder conditions. These precatalysts ensure the efficient generation of the active Pd(0) species.
-
Ligand and Catalyst Selection Guide
The following table provides a starting point for selecting a suitable catalyst system for different cross-coupling reactions with this compound.
| Reaction Type | Recommended Ligands | Recommended Palladium Source | Recommended Base |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | XPhos Pd G3, SPhos Pd G3 | K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | RuPhos, BrettPhos, XPhos | RuPhos Pd G3, BrettPhos Pd G3 | NaOtBu, LHMDS |
| Sonogashira | SPhos, XPhos | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Et₃N, DIPEA |
| Heck | P(o-tol)₃, P(t-Bu)₃ | Pd(OAc)₂ | NaOAc, K₂CO₃ |
Experimental Protocols
The following are general, robust starting protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (10:1, 0.1 M)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the XPhos Pd G3 catalyst.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (0.1 M)
Procedure:
-
In a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem.
- BenchChem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
Technical Support Center: Managing Impurities in Reactions of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The high-purity synthesis of derivatives from this intermediate is critical, as even trace impurities can have deleterious effects on downstream applications, particularly in pharmaceutical development.[1]
This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab, from identifying potential contaminants to implementing robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the starting material or during its synthesis?
Answer: The purity of your starting material is the foundation of a clean reaction. Impurities in this compound often originate from the synthetic route, typically a bromination of the corresponding 2-fluoro-5-(trifluoromethoxy)aniline.
-
Causality: Electrophilic aromatic substitution, while often regioselective, is rarely perfect. The amino group is a strong ortho-, para-director. While the fluorine at the 2-position and the trifluoromethoxy group at the 5-position provide electronic and steric influence, side reactions can still occur.
Common Process-Related Impurities:
| Impurity Name | Structure | Typical Source / Reason for Formation |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline | Incomplete bromination reaction. |
| Isomeric Impurities | e.g., 2-Bromo-6-fluoro-3-(trifluoromethoxy)aniline | Misdirected bromination due to reaction conditions (e.g., temperature, brominating agent). |
| Over-brominated Products | e.g., 2,4-Dibromo-6-fluoro-5-(trifluoromethoxy)aniline | Use of excess brominating agent or harsh reaction conditions.[2] |
| Hydrolysis Products | 4-Bromo-2-fluoro-5-(trifluoromethoxy)phenol | Can occur during workup or if the precursor aniline is synthesized via a route involving a phenol intermediate. |
The following diagram illustrates the logical flow for assessing and mitigating starting material impurities.
Caption: Workflow for incoming quality control of the starting material.
Q2: I'm seeing low yields and multiple byproducts in my Palladium-catalyzed cross-coupling reaction. What's going wrong?
Answer: This is a very common issue. This compound is an electron-deficient aryl bromide due to the presence of two strongly electron-withdrawing groups (-F and -OCF₃). While this can be favorable for the initial oxidative addition step in many catalytic cycles, it can also influence other steps and promote side reactions.[3][4] Let's break this down by reaction type.
A. For Suzuki-Miyaura Coupling Reactions:
The goal is to form a C(sp²)-C bond between your aniline and an organoboron species. The primary challenges are catalyst inefficiency and the stability of the boronic acid/ester.
Common Side Reactions & Solutions:
| Side Reaction | Description | Root Cause & Prevention Strategy |
| Protodeboronation | The boronic acid/ester is replaced by a hydrogen atom on the coupling partner before it can transmetalate to the palladium center. | Cause: Often exacerbated by excessive base, high temperatures, or the presence of water.[4] Prevention: Use anhydrous solvents, carefully screen bases (K₃PO₄ is often a good choice), and consider using more stable boronic esters like pinacol esters.[4] |
| Homocoupling | Two molecules of the boronic acid couple together (e.g., Ar'-B(OR)₂ -> Ar'-Ar'). | Cause: Primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[4][5] Prevention: Thoroughly degas your reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a strictly inert atmosphere. |
| Hydrodehalogenation | The bromine on your aniline is replaced by a hydrogen atom. | Cause: Can be promoted by certain palladium-ligand combinations or impurities. It's an unproductive off-cycle reaction. Prevention: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) often stabilize the catalyst and favor the desired productive cycle.[6] |
The following diagram illustrates the main Suzuki catalytic cycle and key off-cycle side reactions.
Caption: The Suzuki catalytic cycle and competing side reactions.
B. For Buchwald-Hartwig Amination:
This reaction forms a new C-N bond, coupling your aniline with another amine. The challenges are similar to the Suzuki coupling but with nuances specific to the amine nucleophile.
-
Catalyst/Ligand Choice: This is paramount. The reaction of an aryl bromide requires a robust catalyst system. Modern Buchwald or Hartwig pre-catalysts (e.g., G3 or G4 palladacycles) with bulky phosphine ligands (e.g., BrettPhos, RuPhos) are highly effective.[7][8]
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause degradation. Sodium tert-butoxide (NaOt-Bu) is common, but lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[9][10]
-
Side Reaction - Hydrodehalogenation: As with the Suzuki reaction, replacement of the bromine with hydrogen is a potential byproduct. Optimizing the catalyst, ligand, and temperature can minimize this.
Q3: How can I reliably detect and quantify these impurities?
Answer: A multi-pronged analytical approach is best. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity assessment.[2]
Methodology Comparison: HPLC vs. GC-MS
| Feature | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. |
| Best For | A wide range of compounds, including non-volatile or thermally labile products and impurities. Excellent for quantitative analysis. | Volatile and semi-volatile compounds. Provides definitive structural information from mass spectra, excellent for identifying unknown impurities. |
| Our Compound | Ideal for analyzing the aniline and its less volatile derivatives (e.g., coupled products). | Suitable for the aniline starting material and some smaller byproducts. Thermal stability must be confirmed. |
| Detection | UV-Vis (Diode Array Detector) is standard. MS detection (LC-MS) provides mass information. | Mass Spectrometry (MS) provides both quantification and structural identification. Nitrogen-Phosphorus Detector (NPD) is also an option.[11] |
Experimental Protocol: General Purpose HPLC Purity Method
This protocol provides a starting point for method development. It must be validated for your specific sample matrix.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is a robust starting point. Due to the fluorinated nature of the analyte, columns designed for fluorinated compounds can sometimes offer enhanced separation.[12][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at 230 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of your sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Q4: My reaction is complete, but it's contaminated with residual palladium. How do I remove it?
Answer: Residual palladium is a major concern, especially in pharmaceutical synthesis, due to strict regulatory limits and potential toxicity.[14][15] Standard column chromatography on silica gel can be effective but is not always sufficient, as palladium species can co-elute with the product.[1][16] A dedicated scavenging step is highly recommended.
Strategies for Palladium Removal:
-
Activated Carbon: A simple and cost-effective method. Stirring the crude product solution with activated carbon can adsorb palladium species. However, it can sometimes adsorb the product as well, leading to yield loss.
-
Thiol-Based Scavengers: These are highly effective. Thiol groups have a strong affinity for palladium. They are available as silica-bound resins (e.g., SiliaMetS Thiol) or polymers (e.g., MP-TMT). These scavengers are particularly effective and reliable for reducing palladium to low ppm levels.[16][17]
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can extract some palladium salts.
Experimental Protocol: Palladium Scavenging with a Thiol-Functionalized Resin
-
Reaction Workup: After the reaction is complete, perform your standard aqueous workup to remove inorganic salts. The product should be dissolved in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM).
-
Select Scavenger: Choose a thiol-functionalized silica resin (e.g., SiliaMetS Thiol).
-
Determine Loading: Add the scavenger resin to the organic solution. A typical starting point is 3-5 equivalents (by weight) relative to the initial mass of the palladium catalyst used.
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours. The optimal time should be determined by analyzing aliquots.
-
Filter: Filter the mixture through a pad of celite to remove the resin. Wash the resin thoroughly with the same organic solvent to ensure full recovery of the product.
-
Concentrate & Analyze: Concentrate the filtrate. The resulting material should have significantly reduced palladium content. Analyze for residual palladium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate quantification.[15]
The diagram below outlines a typical post-reaction purification and analysis workflow.
Caption: A comprehensive workflow for product purification and quality control.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Organic Process Research & Development. [Link]
-
Welch, C. J., et al. (2005). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link]
-
Summerton, L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Summerton, L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fox, G. J., et al. (1977). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
-
ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
-
Meng, H., & Li, Y. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
Bakos, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Meng, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH Public Access. [Link]
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. MySkinRecipes. [Link]
-
Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]
-
Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
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troubleshooting failed reactions involving 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline (CAS: 104460-70-0). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the unique reactivity of this valuable building block. Its distinct electronic properties, stemming from the cumulative electron-withdrawing effects of the fluoro, bromo, and trifluoromethoxy substituents, make it a powerful synthon, yet one that requires careful consideration to ensure successful reaction outcomes.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that I should be aware of?
A1: The key to successfully using this aniline lies in understanding its electronic profile. The molecule is highly electron-deficient due to three key substituents:
-
Trifluoromethoxy (-OCF₃) Group: This is a potent electron-withdrawing group, significantly more so than a methoxy group, and it increases the lipophilicity of the molecule.[1]
-
Fluorine (-F) Substituent: Located ortho to the amine, this fluorine atom is strongly electronegative, further decreasing the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen.
-
Bromine (-Br) Substituent: While also electron-withdrawing via induction, its primary role in synthesis is as a leaving group for cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more reactive in palladium-catalyzed processes like Suzuki and Buchwald-Hartwig aminations.[2]
This combination results in a significantly lowered basicity (pKa) of the aniline compared to simpler anilines, which has direct implications for its reactivity in acylation and amination reactions.
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Proper storage is crucial to maintain the integrity of the reagent.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Handling: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid formation of dust and aerosols.
Q3: Is this molecule stable to typical purification conditions like silica gel chromatography?
A3: Yes, this compound is generally stable to standard silica gel chromatography. Given its moderate polarity, common solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes are effective for purification. Due to the presence of the amine, which can streak on silica, it is sometimes beneficial to add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (as a 7N solution in methanol) to the eluent to improve peak shape and recovery.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this aryl bromide.[6] However, the electron-deficient nature of the substrate presents unique challenges.
Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am seeing only starting material or trace product by LC-MS. What is going wrong?
Answer: This is a frequent issue when working with electron-deficient aryl halides. The problem often lies within the catalyst system or reaction conditions, which must be tailored to overcome the specific hurdles presented by your substrate.
Caption: Overcoming the low nucleophilicity of the aniline in acylation reactions.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Note: While not directly citing the search results, this reference provides foundational context on fluorine effects, which is supported by the general principles found in the search results like [1]and)[7].
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- ChemicalBook. (2025). 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- PubChem. (2025). 4-Bromo-2-(trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97%.
- ECHEMI. (n.d.). 4-Bromo-2-(trifluoromethyl)
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97%.
- MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. (Note: This supports the use of modern precatalysts mentioned in the search results).
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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- 6. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot plant and beyond. Given the absence of a standardized public synthesis protocol, this guide is built upon established principles of process chemistry, addressing challenges anticipated from the molecule's reactive functional groups.
PART 1: ASSUMED SYNTHETIC PATHWAY & KEY CHALLENGES
While multiple synthetic routes are conceivable, a common and logical pathway for a polysubstituted aniline like this compound involves a multi-step sequence. A likely approach begins with a commercially available fluoro-trifluoromethoxy benzene derivative, followed by nitration, bromination, and subsequent reduction of the nitro group to the target aniline.
This guide will focus on the troubleshooting and scale-up issues inherent in this assumed pathway, which presents significant challenges in regioselectivity, thermal safety, and impurity control.
Assumed Synthetic Workflow Diagram
Caption: A plausible multi-step synthesis of the target aniline.
PART 2: FREQUENTLY ASKED QUESTIONS (FAQS) & TROUBLESHOOTING
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Nitration of 1-Fluoro-3-(trifluoromethoxy)benzene
Nitration reactions are notoriously exothermic and can pose significant thermal runaway risks if not properly controlled.[1][2][3]
Q1: My nitration reaction is showing poor regioselectivity, leading to multiple nitro-isomers. How can I improve this?
A1: Understanding the Cause: The fluorine atom is an ortho-, para- director, while the trifluoromethoxy (-OCF₃) group is a meta-director with deactivating properties. This directing-group conflict can lead to a mixture of isomers.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (typically -10 to 0 °C) to enhance selectivity. Lower temperatures favor the kinetically controlled product.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acids) slowly and sub-surface to prevent localized "hot spots" that can decrease selectivity.[1]
-
Acid Mixture Composition: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion (NO₂⁺), the active electrophile. Experiment with different ratios to find the optimal balance for your substrate.
| Parameter | Lab-Scale Condition | Pilot-Scale Consideration |
| Temperature | 0 °C | -10 to 0 °C with jacketed reactor |
| Addition Time | 30-60 min | 2-4 hours |
| Agitation | Magnetic Stirrer | Baffled reactor with overhead stirrer |
Q2: I am concerned about the thermal safety of my nitration reaction upon scale-up. What are the key parameters to monitor?
A2: Expertise & Experience: The primary hazard in nitration is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[2][4] This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
Self-Validating Safety Protocol:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the onset temperature of decomposition.[2]
-
Controlled Addition: Use a semi-batch process where the nitrating agent is added at a controlled rate. This ensures that the reaction rate is limited by the feed rate, not by the reaction kinetics.
-
Emergency Quenching: Have a pre-determined and tested emergency quenching procedure in place. This could involve adding a large volume of a cold, inert solvent or a chemical quencher.
Step 2: Bromination of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene
The introduction of a bromine atom onto the electron-deficient nitro-aromatic ring requires careful selection of the brominating agent and reaction conditions to avoid side reactions.
Q3: My bromination with molecular bromine (Br₂) is sluggish and gives a low yield. What can I do?
A3: Understanding the Cause: The nitro group and the fluorine atom deactivate the aromatic ring, making electrophilic aromatic substitution more difficult.
Troubleshooting Protocol:
-
Choice of Brominating Agent: While molecular bromine can be effective, N-Bromosuccinimide (NBS) is often a milder and more selective alternative for deactivated rings.[5][6]
-
Catalyst: The addition of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can polarize the Br-Br bond, creating a more potent electrophile.
-
Solvent: The choice of solvent is critical. A polar, aprotic solvent like acetonitrile or dichloromethane is often suitable.[7]
Q4: Handling molecular bromine at a large scale is a significant safety concern. Are there safer alternatives?
A4: Expertise & Experience: Molecular bromine is highly toxic, corrosive, and volatile.[8][9][10] Minimizing its use is a key goal in process development.
Safer Alternatives:
-
In-situ Generation: Bromine can be generated in-situ from less hazardous precursors, such as reacting an oxidant like sodium hypochlorite with hydrobromic acid.[11] This avoids the storage and handling of large quantities of liquid bromine.
-
Flow Chemistry: Performing the bromination in a continuous flow reactor significantly enhances safety by minimizing the volume of hazardous material at any given time.[11][12][13]
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation, but it can be challenging to achieve high selectivity and avoid impurities on a large scale.
Q5: My reduction reaction with tin and HCl is generating significant amounts of inorganic waste, making the work-up difficult. What are my options?
A5: Understanding the Cause: Stoichiometric reducing agents like tin generate large amounts of waste salts, which can be problematic for large-scale production.
Troubleshooting Protocol:
-
Catalytic Hydrogenation: This is the preferred method for large-scale reductions. It uses a catalyst (e.g., palladium on carbon, PtO₂) and hydrogen gas. This method is highly efficient and generates only water as a byproduct.
-
Transfer Hydrogenation: If high-pressure hydrogenation is not feasible, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst is a good alternative.
Q6: I am observing over-reduction or other side products during my catalytic hydrogenation. How can I improve the selectivity?
A6: Expertise & Experience: Side reactions in catalytic hydrogenation can include dehalogenation (removal of the bromine atom) or hydrodefluorination.
Self-Validating Protocol:
-
Catalyst Screening: Test different catalysts and catalyst loadings. For example, a 5% Pd/C may offer different selectivity compared to a 10% Pd/C.
-
Solvent Selection: The choice of solvent can influence the catalyst's activity and selectivity. Ethanol, methanol, or ethyl acetate are common choices.
-
Pressure and Temperature Control: Optimize the hydrogen pressure and reaction temperature. Lower pressures and temperatures generally favor higher selectivity.
Final Product Purification and Impurity Profiling
Q7: My final product has a persistent color and fails purity specifications. What are the likely impurities and how can I remove them?
A7: Understanding the Cause: Impurities can arise from starting materials, by-products, intermediates, or degradation products.[14][15][16] For this synthesis, potential impurities include regio-isomers from the nitration and bromination steps, over-reduced byproducts, or residual starting materials.
Impurity Profiling and Removal:
-
Analytical Characterization: Use techniques like HPLC-MS and GC-MS to identify and quantify impurities.[14]
-
Recrystallization: This is the most common method for purifying solid organic compounds. A systematic solvent screen is essential to find the optimal solvent or solvent mixture that provides good recovery and high purity.[17] Mixed solvent systems, like ethanol/water, are often effective for anilines.
-
Acid-Base Extraction: Aniline is a basic compound and can be separated from neutral or acidic impurities by dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The aniline can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[18]
Q8: I am struggling with polymorphism in my final product. How can I ensure I consistently isolate the desired crystal form?
A8: Expertise & Experience: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability.[19][20]
Controlling Polymorphism:
-
Crystallization Conditions: The choice of solvent, cooling rate, and agitation can all influence which polymorph is formed.[19]
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to produce that form consistently.
-
Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize and identify the different polymorphic forms.
PART 3: VISUALIZATION & WORKFLOWS
Troubleshooting Logic for Low Yield in Bromination
Caption: A decision tree for troubleshooting low yields in the bromination step.
References
- Veeprho. (2020, March 16). Impurity Profiling in Drug Development.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Simson Pharma Limited. (2023, March 29). Impurity Profiling.
- PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.
- Impurity Profiling In Pharmaceuticals: A Review.
- Benchchem. Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
- YouTube. (2024, June 7). Nitration reaction safety.
- MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
- (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?.
- Organic Syntheses. Working with Hazardous Chemicals.
- Online Chemistry notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses..
- ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling | Request PDF.
- ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
- DeepDyve. (2005, January 5). Novel oxidants for polymerization and crystallization of aniline.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- MDPI. (2023, September 23). Direct Aniline Formation with Benzene and Hydroxylamine.
- Organic Chemistry Portal. Aniline synthesis by amination (arylation).
- Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3.
- Chem-Impex. 4-Bromo-2-(trifluoromethoxy)aniline.
- PMC - NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- ResearchGate. (2025, August 6). Structural Chemistry of Anilines.
- Google Patents. (2014, February 12). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- PubChem. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960.
- ResearchGate. Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives | Request PDF.
- YouTube. (2025, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy.
- Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- RSC Publishing. EDC-promoted one-step synthesis of teriflunomide at the industrial scale.
- YouTube. (2022, April 13). Exploring Polymorphism, Cocrystallization and Mixed Crystallization.
- DORAS. (2017, April 25). Development of a bench-scale pharmaceutical synthesis.
- Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
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preventing dehalogenation of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Technical Support Center: 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Welcome to the technical support center for this compound (CAS No. 175278-09-8). This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, stemming from the interplay between the electron-donating aniline group and the electron-withdrawing fluorine and trifluoromethoxy substituents, make it a valuable intermediate.[1] However, these same properties can present challenges, most notably the undesired cleavage of the C-Br bond, a side reaction known as dehalogenation or hydrodehalogenation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize dehalogenation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this specific aniline?
A: Dehalogenation is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[2][3] This is particularly problematic as it consumes your valuable starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate. The aniline moiety in this compound is a powerful electron-donating group, which can increase the electron density of the aromatic ring. This increased electron density can make the aryl halide more susceptible to certain dehalogenation pathways, particularly in the context of palladium-catalyzed cross-coupling reactions.[3]
Q2: What is the most common mechanism for dehalogenation in cross-coupling reactions?
A: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][4] This highly reactive intermediate can originate from various sources, including trace water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[2][5] Once formed, the Ar-Pd(II)-Br complex can react with this hydride source. Instead of undergoing reductive elimination with the desired coupling partner, it reductively eliminates with the hydride, forming the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[2][4]
Q3: Besides cross-coupling, are there other reaction types where I should be concerned about dehalogenation?
A: Yes. While most prevalent in Pd-catalyzed reactions, dehalogenation can also occur under other reductive conditions. For instance, if you are performing a hydrogenation reaction to reduce another functional group on a molecule containing this aniline moiety (e.g., reducing a nitro group to an amine), catalytic hydrogenolysis of the C-Br bond can occur, especially with catalysts like Palladium on carbon (Pd/C).[6] Care must also be taken during certain metal-halogen exchange reactions (e.g., using n-BuLi) at elevated temperatures, which can lead to complex mixtures.
Troubleshooting Guide: Dehalogenation in Palladium-Catalyzed Reactions
This section addresses the most common scenario for dehalogenation: palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Problem: Significant ( >5%) formation of 2-fluoro-5-(trifluoromethoxy)aniline is observed by LC-MS or NMR.
This is the classic symptom of dehalogenation. The following workflow will help you diagnose the root cause and implement a solution.
Step 1: Evaluate the Catalyst System (Palladium Source & Ligand)
Potential Cause: Your ligand choice is critical. Ligands that are not sufficiently bulky or electron-donating can lead to a slower rate of reductive elimination for the desired product, giving the dehalogenation pathway more time to occur.[2][4]
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands are the gold standard for suppressing dehalogenation.[2] They accelerate the desired reductive elimination step.
-
Excellent Choices: XPhos, SPhos, RuPhos, and tBuXPhos.
-
Avoid: Less bulky ligands like PPh₃ or monodentate phosphines, which are often more prone to promoting dehalogenation.
-
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results and a more active Pd(0) species compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
Step 2: Re-evaluate the Base
Potential Cause: The base is a frequent culprit. Strong, aggressive bases, especially alkoxides like NaOtBu, can promote dehalogenation.[2] Some bases can also act as hydride donors or generate them from the solvent.[8]
Recommended Solutions:
-
Switch to Weaker, Non-Nucleophilic Bases:
-
For Suzuki reactions , potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective and milder alternatives.[2]
-
For Buchwald-Hartwig aminations , while stronger bases are often needed, consider switching from NaOtBu to the slightly milder K₃PO₄ or Cs₂CO₃ if your amine substrate allows.
-
-
Ensure Anhydrous Conditions: If using a hydrated base like K₃PO₄·3H₂O, be aware of the added water. While sometimes beneficial, excess water can be a hydride source.[5] Using anhydrous bases is a safer starting point.
Step 3: Scrutinize the Solvent and Temperature
Potential Cause: Solvents can be a hidden source of protons or hydrides that fuel the dehalogenation cycle. Protic solvents (e.g., alcohols) or even polar aprotic solvents like DMF can be problematic.[2][9][10] High reaction temperatures can also increase the rate of dehalogenation relative to the desired coupling.[3]
Recommended Solutions:
-
Use Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are generally the best choices for minimizing dehalogenation in cross-coupling reactions.[2][10] Ensure they are anhydrous and properly degassed to remove oxygen.
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling. Try reducing the temperature (e.g., from 110 °C to 80-90 °C) and monitor the reaction progress.[2] A slight increase in reaction time at a lower temperature is preferable to a fast reaction with significant byproduct formation.
Data Summary: Impact of Reaction Parameters on Dehalogenation
The following table provides a hypothetical comparison based on established principles for a Suzuki-Miyaura coupling to illustrate the impact of parameter changes.
| Entry | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) | Analysis |
| 1 | PPh₃ | NaOtBu | Dioxane | 110 | 45% | 35% | Problematic: Non-bulky ligand and strong base lead to high dehalogenation. |
| 2 | XPhos | NaOtBu | Dioxane | 110 | 75% | 15% | Improved: Bulky ligand helps, but the strong base is still an issue. |
| 3 | XPhos | K₃PO₄ | Toluene | 110 | 88% | 5% | Good: Weaker base and non-polar solvent significantly reduce byproduct. |
| 4 | XPhos | K₃PO₄ | Toluene | 90 | 92% | <2% | Optimized: Lowering temperature provides the cleanest reaction profile. |
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, designed specifically to minimize dehalogenation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline, arylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block set to 90 °C.
-
Monitoring: Stir the reaction at 90 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Luo, J., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. [Link]
-
Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
-
Whitwood, A. C., & Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Schafer, A. G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Tomanová, P., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. [Link]
-
Tlaczala, T. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
-
Alonso, F., et al. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. [Link]
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]
-
Wang, Y., et al. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. [Link]
-
Tomanová, P., et al. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Toukoniitty, E., et al. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Liu, W-B., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]
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- 10. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline Synthesis
Document ID: TSC-BFFA-AM-2601
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis and analysis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This molecule is a critical building block in the development of novel pharmaceuticals and advanced materials, making its purity paramount for downstream applications. The presence of even minor impurities can significantly impact reaction yields, biological activity, and the safety profile of the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting potential byproducts generated during the synthesis. We will delve into the causality behind the formation of these impurities and provide detailed, field-proven analytical protocols to ensure the highest quality of your target compound.
Part 1: Understanding Potential Byproducts and Their Origins
The synthesis of this compound typically involves the electrophilic bromination of a substituted aniline precursor. The strong activating nature of the amino group, combined with the directing effects of the fluorine and trifluoromethoxy substituents, can lead to a challenging purification process if the reaction is not precisely controlled.[1][2]
Common Byproduct Classes:
-
Over-brominated Species: The high reactivity of the aniline ring can easily lead to the addition of a second bromine atom.[1][3] The most probable byproduct is the dibromo- species, which arises from an excess of the brominating agent or reaction temperatures that are too high.[1]
-
Isomeric Byproducts: While the substituents on the ring direct the bromination to the desired position, minor amounts of other positional isomers can form. The specific isomer will depend on the starting material and the precise synthetic route employed.
-
Unreacted Starting Material: Incomplete reactions are a common source of impurities. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or HPLC is essential.[2]
-
Hydrolysis Products: The trifluoromethoxy group can be sensitive to certain conditions, potentially leading to hydrolysis byproducts, especially during aqueous workup or under harsh pH conditions.
-
Oxidation Products: The aniline functional group is susceptible to oxidation, which can be exacerbated by certain reagents or exposure to air, often resulting in the formation of colored, tar-like impurities.[2]
The following table summarizes the most likely byproducts.
| Byproduct Type | Potential Structure (Example) | Origin |
| Dibrominated | 2,4-Dibromo-6-fluoro-3-(trifluoromethoxy)aniline | Excess brominating agent, high temperature[1] |
| Isomeric | 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | Competing directing effects of substituents |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline | Incomplete reaction |
| Oxidation | N-Oxides, Azo compounds | Air exposure, harsh reagents[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown color. What is the likely cause?
A1: A dark color often indicates the presence of oxidized aniline species.[2] This can happen if the reaction was exposed to air for prolonged periods, if the reaction temperature was too high, or if impure solvents or reagents were used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using purified materials can help prevent this.[2]
Q2: I see multiple spots close to my product spot on the TLC plate. How can I differentiate them?
A2: These are likely isomeric or over-brominated byproducts, which often have similar polarities.[2] To improve separation on the TLC plate, try using a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio). For definitive identification, these fractions must be analyzed by more powerful techniques like HPLC or GC-MS.
Q3: My NMR spectrum shows a complex aromatic region that I can't interpret.
A3: This is a classic sign of a mixture of isomers. Each isomer will have its own set of peaks in the aromatic region, leading to overlapping and complex splitting patterns. It is highly recommended to first purify the sample using chromatography and then acquire NMR data on the isolated fractions.
Q4: Can I use GC-MS to analyze my product? I'm worried about thermal degradation.
A4: While many anilines are amenable to GC-MS analysis, thermal lability can be a concern.[4] It is crucial to use a well-maintained GC with a clean inlet and column. A good starting point is to use a lower inlet temperature and a temperature ramp program. If you suspect degradation, HPLC is a more suitable alternative as it is a non-destructive technique.[4]
Part 3: Troubleshooting and Analytical Workflows
This section provides detailed protocols for the most effective analytical techniques to identify and quantify byproducts.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity in your sample.
Caption: Troubleshooting workflow for impurity identification.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds like anilines.[4]
-
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The C18 stationary phase provides excellent resolution for aromatic isomers, and UV detection is highly sensitive for these chromophoric molecules.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
-
Method Parameters:
Parameter Recommended Setting Mobile Phase A Water (HPLC Grade) Mobile Phase B Acetonitrile (HPLC Grade) Gradient Start at 60% B, ramp to 95% B over 20 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C | Detection λ | 254 nm |
-
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of your crude product in 1 mL of the initial mobile phase composition (60:40 Acetonitrile:Water). Filter through a 0.45 µm syringe filter.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Record the chromatogram. The purity can be estimated by the area normalization method. The main peak should correspond to your product, while smaller peaks are potential impurities.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for separating volatile impurities and provides definitive identification through mass spectral data.[4][5]
-
Rationale: GC offers very high separation efficiency.[6] Coupling it with a mass spectrometer allows for the determination of the molecular weight and fragmentation pattern of each separated component, which is invaluable for structural elucidation. A nitrogen-phosphorus detector (NPD) can also be used for enhanced selectivity for nitrogen-containing compounds like anilines.[7]
-
Instrumentation:
-
GC system with a mass selective detector.
-
Capillary column (e.g., AT-210 or similar, 30 m x 0.53 mm, 1.0 µm film thickness).[6]
-
-
Method Parameters:
Parameter Recommended Setting Carrier Gas Helium at a constant flow or pressure (e.g., 3.0 psi).[6] Inlet Temperature 220 °C Oven Program 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[6] MS Transfer Line 250 °C Ion Source Temp. 230 °C | Mass Range | 50 - 400 amu |
-
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of your sample in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
Injection: Inject 1 µL of the sample solution using an appropriate split ratio (e.g., 50:1) to avoid overloading the column.
-
Data Analysis: Identify the peak for your target compound based on its expected retention time and mass spectrum. Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) and looking for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments are all highly relevant.
-
Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule. For this specific compound, ¹⁹F NMR is particularly powerful because the chemical shifts of the fluorine atoms in the -F and -OCF₃ groups are highly sensitive to their electronic environment, making it an excellent tool for differentiating isomers.[8][9]
-
¹H NMR: Look for changes in the splitting patterns and chemical shifts in the aromatic region (typically 6.5-8.0 ppm) to identify isomers or the presence of additional bromine atoms.
-
¹⁹F NMR: This is a key technique. The fluorine atom attached to the ring and the three fluorine atoms of the trifluoromethoxy group will each give a distinct signal. The chemical shift of these signals will be very sensitive to the substitution pattern on the ring, allowing for clear differentiation between the desired product and any isomers.[10][11]
-
Step-by-Step Procedure:
-
Purification: It is critical to analyze a purified sample. Isolate the main product and the major impurities using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve 5-10 mg of each isolated compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Structural Elucidation: Analyze the chemical shifts, integration, and coupling constants to determine the exact structure of the product and each byproduct.
-
References
- BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Technical Support.
- BenchChem. (2025). Side reactions and byproducts in the bromination of 4-fluoroaniline. BenchChem Technical Support.
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
-
Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. (OSTI ID: 6885835). [Link]
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography B: Biomedical Sciences and Applications, 188(2), 412-416. [Link]
-
El Ouafy, H., et al. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 11(11), 1863-1874. [Link]
-
Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20. [Link]
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. BenchChem Technical Support.
-
Chem-Impex. 4-Bromo-2-(trifluoromethoxy)aniline. [Link]
- BenchChem. (2025).
-
TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(10). [Link]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77. [Link]
-
All About Chemistry. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. [Link]
- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
- BenchChem. (2025). Technical Support Center: Bromination of 3-(Trifluoromethyl)aniline. BenchChem Technical Support.
- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
-
Thermo Fisher Scientific. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97%. [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (EPA-600/S4-84-009). [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
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- 5. Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Reactivity of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Introduction: Understanding the Substrate
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a highly functionalized building block prized in pharmaceutical and materials science discovery. Its synthetic utility is, however, matched by its reactivity challenges. The molecule's electronic and steric profile—a combination of an electron-donating aniline, a moderately deactivating ortho-fluoro substituent, a strongly electron-withdrawing trifluoromethoxy group, and a reactive bromo-handle—creates a nuanced substrate for C-C bond formation.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured as a series of troubleshooting questions and answers to directly address common issues encountered during palladium-catalyzed cross-coupling reactions, helping you navigate the complexities of this valuable substrate and enhance your experimental success.
General Reactivity & Challenges: FAQs
Q1: What are the primary structural features of this compound that influence its reactivity in C-C coupling?
A1: The reactivity of this aniline derivative is governed by a delicate interplay of three key factors:
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which, along with the fluorine atom, decreases the electron density of the aromatic ring. This electronic deficit is beneficial for the oxidative addition step in many palladium-catalyzed cycles, which is often rate-limiting for aryl bromides.[1][2]
-
Steric Hindrance: The fluorine atom at the ortho-position to the bromine creates significant steric congestion around the reaction center. This can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[3]
-
Catalyst Interaction: The lone pair of electrons on the aniline's nitrogen atom can coordinate with the palladium catalyst. This can act as an unwanted ligand, leading to catalyst inhibition or the formation of inactive complexes, thereby reducing catalytic turnover and overall yield.[3][4]
Q2: My reaction is sluggish or fails completely. What is the first thing I should check?
A2: Before embarking on extensive optimization, always verify the integrity of your foundational components.
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or precatalyst is active. Older reagents can degrade. Using well-defined, air-stable precatalysts, such as G3 or G4 palladacycles from Buchwald, can provide greater consistency and ensure the efficient generation of the active Pd(0) species.[5]
-
Reagent Quality: For Suzuki reactions, confirm your boronic acid or ester is not degraded. Protodeboronation is a common side reaction that consumes the nucleophile.[6][7] For Sonogashira couplings, ensure your terminal alkyne is pure and that the copper(I) co-catalyst has not been oxidized.
-
Solvent and Base Purity: Use dry, degassed solvents to prevent quenching of intermediates and to avoid oxygen-promoted side reactions like the homocoupling of boronic acids (in Suzuki) or alkynes (Glaser coupling in Sonogashira).[3][8] Ensure your base is anhydrous and of high purity.
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
Q3: I'm seeing low to moderate yields in my Suzuki-Miyaura coupling. How can I improve the outcome?
A3: Low yields with this substrate in Suzuki couplings often trace back to suboptimal catalyst system selection or base choice. The key is to accelerate the productive catalytic cycle to outcompete deactivation pathways.
-
Logic: The primary challenge is overcoming the steric hindrance from the ortho-fluoro group and preventing catalyst inhibition by the aniline nitrogen. An effective catalyst system must be both sterically demanding to promote reductive elimination and electron-rich to facilitate the oxidative addition to the C-Br bond.[6][8]
-
Solution Workflow:
Caption: Suzuki Coupling Troubleshooting Workflow.
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient. Transition to modern Buchwald-type biarylphosphine ligands which are designed for challenging substrates.
| Ligand Family | Example | Key Feature |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Sterically bulky and electron-rich; accelerates both oxidative addition and reductive elimination. Excellent starting point.[5][6] |
| CataCXium® A | Shown to be effective for unprotected ortho-bromoanilines where other catalysts fail.[9] | |
| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors that form very stable palladium complexes, resistant to deactivation.[10] |
Heck Coupling
Q4: My Heck reaction is not proceeding. What conditions are recommended for this electron-poor aryl bromide?
A4: While the electron-withdrawing groups facilitate oxidative addition, the overall success of a Heck reaction depends heavily on the base, ligand, and temperature. For unactivated or sterically hindered bromides, forcing conditions are often necessary.[11]
-
Logic: The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination. A stable and active catalyst must be maintained at high temperatures.
-
Recommended Adjustments:
-
Catalyst/Ligand: A ligandless system using Pd/C can sometimes be effective, especially with sterically hindered anilines.[4][11] However, for higher conversion, a homogeneous system with bulky phosphine ligands like tri-o-tolylphosphine or tri-tert-butylphosphine is often more reliable.[11][12]
-
Base: A weaker base such as sodium acetate (NaOAc) or a tertiary amine like triethylamine (Et₃N) is typically used.[12][13] Stronger bases can promote unwanted side reactions.
-
Solvent & Temperature: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are standard.[12] Temperatures are typically high, often >100 °C, to drive the reaction to completion.[12]
-
Sonogashira Coupling
Q5: I am observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product in my Sonogashira reaction. What is causing this and how can I fix it?
A5: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[3] The aniline substrate can also inhibit the palladium catalyst.
-
Logic: To favor the desired cross-coupling, you must suppress the Glaser pathway and maintain the activity of the palladium catalyst.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalysts. Use a robust inert gas atmosphere (Argon or Nitrogen) throughout the experiment.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and a more robust palladium/ligand system but completely eliminate the Glaser pathway.
-
Base Selection: An amine base, such as triethylamine or diisopropylamine, is crucial as it acts as both the base and often as a solvent.[1] It must be anhydrous and high-purity.
-
Catalyst Inhibition: If the reaction stalls, catalyst inhibition by the aniline is a likely culprit.[3] Increasing the catalyst loading slightly or using a more robust ligand (e.g., a bulky phosphine instead of PPh₃) can help overcome this.
-
Experimental Protocols (Starting Points)
These are generalized protocols and must be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Protocol Workflow.
Protocol 2: Sonogashira Coupling (Copper-Cocatalyzed)
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).[1]
-
Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add anhydrous THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq.). Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper salts, followed by a water wash.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand.
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source Document]
- Heck Reaction. [Source Document]
-
Heck reaction. Wikipedia. [Link]
-
Heck coupling reaction. ResearchGate. [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
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a–c) Challenges in catalyzing the Sonogashira coupling reaction with... ResearchGate. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
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Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC - NIH. [Link]
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The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH. [Link]
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Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
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The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate. [Link]
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
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4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
An Objective Comparison for Synthetic Strategy and Drug Development
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted anilines are foundational scaffolds in medicinal chemistry, but not all are created equal. This guide provides an in-depth comparison of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline , a highly functionalized intermediate, with simpler aniline analogues. We will dissect the electronic nature of its substituents, present comparative experimental data for key reactions, and offer detailed protocols to inform your synthetic choices.
Deconstructing the Molecule: A Tale of Competing Electronic Effects
The reactivity of an aniline is fundamentally governed by the electron density of the aromatic ring and the availability of the nitrogen's lone pair. In this compound, the parent aniline scaffold is decorated with three distinct substituents, each exerting a significant, and often competing, electronic influence.
-
The Amino Group (-NH₂): This is a powerful activating group. Its lone pair of electrons can be delocalized into the benzene ring through the resonance effect (+R), increasing electron density, particularly at the ortho and para positions.[1][2][3] This makes the ring highly susceptible to electrophilic attack.
-
The Fluoro Substituent (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, deactivating the ring.[1][4] However, it also possesses lone pairs that can be donated into the ring via resonance (+R). For fluorine, the inductive effect typically outweighs the resonance effect, resulting in a net deactivating influence.
-
The Bromo Substituent (-Br): Similar to fluorine, bromine is an electron-withdrawing group primarily through its inductive effect (-I).[4] Its resonance effect (+R) is weaker than that of fluorine. The C-Br bond is also significantly weaker than a C-Cl bond, making it a better leaving group in reactions like palladium-catalyzed cross-coupling.[5]
-
The Trifluoromethoxy Group (-OCF₃): This is a potent electron-withdrawing group.[6] The strong electronegativity of the fluorine atoms pulls electron density away from the oxygen, diminishing its ability to donate its lone pair into the ring via resonance. This makes the -OCF₃ group predominantly electron-withdrawing through a strong inductive effect (-I).[6][7] It is also known to enhance metabolic stability and lipophilicity in drug candidates.[6][7]
The cumulative effect of these three electron-withdrawing groups (-F, -Br, -OCF₃) significantly tempers the strong activating nature of the parent amino group. This makes this compound substantially less reactive in electrophilic aromatic substitution reactions compared to unsubstituted aniline.
Figure 1: Interplay of inductive (-I) and resonance (+R) effects on the aniline ring.
Quantifying Reactivity: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring.[8] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (para) | Dominant Effect | Implication for Reactivity |
| -NH₂ | -0.66[9] | +R (Donating) | Strongly Activating |
| -F | +0.06[9] | -I (Withdrawing) | Weakly Deactivating |
| -Br | +0.23[9] | -I (Withdrawing) | Deactivating |
| -OCF₃ | +0.35 | -I (Withdrawing) | Strongly Deactivating |
| -CF₃ | +0.54[9] | -I (Withdrawing) | Strongly Deactivating |
The combined positive σ values of the F, Br, and OCF₃ groups counteract the negative σ value of the amino group, leading to a significantly deactivated system overall.
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of these electronic effects, we compare the performance of this compound against simpler anilines in two fundamental reaction classes.
A. N-Acylation: Assessing Nucleophilicity
N-Acylation, typically with acetic anhydride, is a direct measure of the nucleophilicity of the amino group's lone pair. Electron-withdrawing groups pull electron density away from the nitrogen, reducing its nucleophilicity and slowing the reaction rate.
| Aniline Derivative | Substituents | Expected Reactivity | Plausible Yield (Standard Conditions) |
| Aniline | None | Very High | >95% |
| 4-Bromoaniline | 1 EWG (-Br) | High | ~90% |
| 2-Fluoroaniline | 1 EWG (-F) | High | ~85-90% |
| 4-(Trifluoromethoxy)aniline | 1 Strong EWG (-OCF₃) | Moderate | ~75-80% |
| This compound | 3 EWGs (-Br, -F, -OCF₃) | Low | ~60-70% (May require forcing conditions) |
EWG = Electron-Withdrawing Group. Yields are illustrative and depend on specific reaction conditions.
Causality Explained: The highly deactivated nature of this compound means the nitrogen lone pair is less available to attack the electrophilic carbonyl of acetic anhydride.[10] Consequently, achieving high conversion may require longer reaction times, elevated temperatures, or the use of a more potent acylating agent or catalyst. This reduced reactivity, however, can be advantageous, preventing undesired side reactions like di-acylation.
B. Diazotization and Sandmeyer Reaction: A Gateway to Further Functionalization
The Sandmeyer reaction, which transforms an amino group into a halide or other functionalities via a diazonium salt intermediate, is a cornerstone of aromatic synthesis.[11][12] The efficiency of this two-step process depends on both the formation of the diazonium salt and its subsequent substitution.
| Aniline Derivative | Substituent Effects | Expected Yield (Diazotization-Bromination) |
| Aniline | Activating | >90% |
| 4-Nitroaniline | Strong EWG (-NO₂) | 50-60%[13] |
| 4-Fluoroaniline | Weak EWG (-F) | 85-90%[13] |
| This compound | Multiple Strong EWGs | 65-75% |
Causality Explained: While electron-withdrawing groups decrease the nucleophilicity of the amine, making the initial reaction with nitrous acid slower, they can increase the stability of the resulting arenediazonium salt.[14] This increased stability can be beneficial, reducing the likelihood of premature decomposition or unwanted side reactions before the introduction of the copper(I) salt. However, the overall electron-poor nature of the ring in the case of our target molecule generally leads to more modest yields compared to simple, activated anilines.
Experimental Protocols: A Self-Validating Approach
The following protocols provide a standardized baseline for comparing aniline reactivity.
Protocol 1: N-Acylation of Substituted Anilines
Objective: To compare the rate and yield of N-acetylation for different substituted anilines.
Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the substituted aniline (10.0 mmol) in 20 mL of dichloromethane (DCM). Add pyridine (12.0 mmol, 1.2 eq.) as a base.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (11.0 mmol, 1.1 eq.) dropwise over 5 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC) every 30 minutes. The significant difference in reaction times will be the primary indicator of reactivity.
-
Workup: Once the reaction is complete, quench by adding 20 mL of a saturated sodium bicarbonate solution. Separate the organic layer, wash with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetanilide.
-
Purification & Validation: Purify the product by recrystallization from ethanol/water. The final yield and purity (assessed by melting point and NMR) serve as the quantitative comparison points.
Protocol 2: Sandmeyer Bromination
Objective: To convert the amino group to a bromo group and compare yields across different anilines.
Figure 2: Standard workflow for a Sandmeyer bromination reaction.
Methodology:
-
Diazotization: Suspend the aniline (10.0 mmol) in a mixture of 48% hydrobromic acid (6 mL) and water (6 mL) in a 100 mL flask. Cool the mixture to 0-5 °C in an ice/salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (11.0 mmol, 1.1 eq.) in water (4 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature.
-
Catalyst Addition: In a separate flask, add the cold diazonium salt solution to a stirred solution of copper(I) bromide (11.0 mmol, 1.1 eq.) in 48% hydrobromic acid (4 mL).
-
Decomposition: Allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes, or until the evolution of nitrogen gas ceases.
-
Isolation & Validation: Cool the mixture, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with 2 M NaOH and brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by column chromatography to determine the final yield.
Conclusion and Strategic Recommendations
This compound is a uniquely functionalized yet significantly deactivated aniline derivative.
-
Choose this reagent when:
-
You require the specific substitution pattern it offers for subsequent cross-coupling (at the bromo position) or other transformations.
-
You need to perform electrophilic aromatic substitution at a position ortho/para to the amino group under controlled conditions, as its inherent deactivation prevents the polysubstitution often seen with highly active anilines like unsubstituted aniline.[15][16]
-
The trifluoromethoxy group is desired in the final target for its beneficial effects on lipophilicity and metabolic stability.[6][7]
-
-
Be prepared for:
-
Slower reaction rates and potentially lower yields in reactions involving the amino group or the aromatic ring compared to simpler anilines.
-
The need for more forcing conditions (higher temperatures, longer reaction times) to drive reactions to completion.
-
By understanding the interplay of the substituents and leveraging the comparative data presented, researchers can make informed decisions, optimizing their synthetic strategies and anticipating the reactivity of this versatile chemical building block.
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The Synthetic Keystone: A Comparative Guide to the Biological Potential of Compounds Derived from 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
In the landscape of medicinal chemistry and agrochemical research, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel, effective agents. The compound 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline serves as a pivotal, yet underexplored, starting material. Its unique substitution pattern—a bromine atom for targeted coupling reactions, a fluorine atom to modulate electronic properties, and a lipophilic trifluoromethoxy group to potentially enhance membrane permeability and metabolic stability—positions it as a high-potential building block.[1][2][3]
This guide provides a comparative analysis of the prospective biological activities of compounds derived from this aniline. Due to the nascent stage of public-domain research on its direct derivatives, this analysis is framed through the lens of closely related and well-documented analogues. By examining the biological performance of structurally similar compounds, we can extrapolate the potential therapeutic avenues for derivatives of this compound and provide a scientifically grounded rationale for their exploration. We will delve into the established efficacy of bromo-(trifluoromethyl)aniline isomers in kinase inhibition and the broader anticancer activities of related aniline derivatives, supported by experimental data and detailed protocols.
The Bromo-Aniline Scaffold: A Privileged Structure in Kinase Inhibition
The bromo-aniline core is a well-established pharmacophore in the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth.[4] The specific arrangement of halogen and trifluoromethyl or trifluoromethoxy groups on the aniline ring significantly influences the inhibitor's binding affinity, selectivity, and overall efficacy.[5]
Comparative Efficacy of Bromo-Aniline-Derived Kinase Inhibitors
To illustrate the therapeutic potential, we can draw comparisons with clinically successful kinase inhibitors derived from isomeric bromo-(trifluoromethyl)anilines. Ponatinib and Nilotinib, for instance, are potent inhibitors of the BCR-ABL kinase, which is central to the pathology of chronic myeloid leukemia (CML).
| Kinase Inhibitor | Parent Aniline Scaffold | Key Kinase Targets | IC50 (nM) |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline | BCR-ABL | 0.37 |
| BCR-ABL (T315I mutant) | 2.0 | ||
| VEGFR2 | 1.5 | ||
| FGFR1 | 2.2 | ||
| SRC | 5.4 | ||
| Nilotinib | 3-(Trifluoromethyl)-4-methylaniline derivative | BCR-ABL | 20 |
Table 1: Inhibitory activity (IC50) of Ponatinib and Nilotinib against various kinases. The data highlights the potent, low nanomolar inhibition achieved with the bromo-(trifluoromethyl)aniline scaffold.[5]
The data clearly indicates that the bromo-(trifluoromethyl)aniline framework can be elaborated to produce highly potent inhibitors of clinically relevant kinases. The trifluoromethoxy group in our target aniline, being a bioisostere of the trifluoromethyl group, is expected to confer similar, if not enhanced, properties such as increased lipophilicity and metabolic stability.
Anticipated Therapeutic Applications and Structure-Activity Relationships (SAR)
Based on the activities of related anilines, derivatives of this compound are anticipated to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The 4-anilinoquinazoline structure, for example, is a well-known scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology.[9]
A hypothetical structure-activity relationship (SAR) analysis suggests that the aniline nitrogen of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of a kinase active site. The bromo-substituent provides a synthetic handle for introducing larger, specificity-determining moieties via cross-coupling reactions.
Caption: Conceptual SAR of this compound derivatives.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel compounds derived from this compound, standardized in vitro assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol quantifies the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer
-
Radiolabeled ATP ([(\gamma)-³²P]ATP)
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, the peptide substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Measure the retained radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.[5]
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon exposure to a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and serum
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[5]
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives remains to be published, the evidence from structurally related compounds is compelling. The bromo-aniline scaffold is a cornerstone of several highly successful kinase inhibitors, and the broader class of substituted anilines demonstrates significant potential in anticancer and antimicrobial research.
The unique combination of substituents on this compound provides a rich platform for the design of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays. The exploration of this scaffold could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately addressing unmet needs in human health and agriculture.
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC). Available from: [Link]
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4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. MySkinRecipes. Available from: [Link]
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4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. MySkinRecipes. Available from: [Link]
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From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]
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Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. Available from: [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central (PMC). Available from: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. ResearchGate. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. Available from: [Link]
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available from: [Link]
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A Researcher's Guide to Differentiating 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline and Its Positional Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules with identical formulas but different arrangements of substituents on a core scaffold—can exhibit drastically different biological activities and toxicological profiles. Consequently, the ability to unambiguously distinguish between them is of paramount importance.
This guide provides an in-depth comparison of the spectroscopic signatures of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline and three of its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise from the specific placement of the bromo, fluoro, and trifluoromethoxy groups. The methodologies and data presented herein are designed to equip researchers with a robust analytical framework for isomer validation.
The Challenge: Distinguishing Closely Related Structures
The four isomers under consideration present a classic analytical challenge. Their identical mass and similar functional groups can lead to overlapping spectral features. The key to their differentiation lies in understanding how the electronic and spatial interplay of the substituents—amino (-NH₂), bromo (-Br), fluoro (-F), and trifluoromethoxy (-OCF₃)—creates a unique spectroscopic fingerprint for each molecule.
A Researcher's Guide to the Strategic Application of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Synthesis
A Cost-Benefit Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. Among the diverse array of fluorinated reagents, substituted anilines are of particular importance as versatile intermediates. This guide provides an in-depth cost-benefit analysis of a highly specialized building block: 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline .
This document moves beyond a simple cataloging of properties to offer a comparative analysis, weighing the synthetic advantages of this reagent against its economic and practical considerations. We will explore its reactivity in key synthetic transformations, compare it with viable alternatives, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is often considered a superior alternative to the more common trifluoromethyl (-CF₃) group in drug design. While both are potent electron-withdrawing groups that can enhance metabolic stability, the -OCF₃ moiety offers distinct advantages. It is more lipophilic than the -CF₃ group, which can improve a molecule's ability to cross cellular membranes. Furthermore, the trifluoromethoxy group can exist in a wider range of conformations, offering greater possibilities for optimizing interactions with biological targets.
Comparative Analysis of Key Building Blocks
The decision to employ this compound in a synthetic route is often made in the context of other available, and often less expensive, alternatives. The primary competitors include its trifluoromethyl analogue and other halogenated anilines.
| Feature | This compound | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | Other Halogenated Anilines (e.g., Chloro-derivatives) |
| Key Structural Moiety | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Varies |
| Lipophilicity | High | Moderate-High | Varies |
| Metabolic Stability | Excellent | Excellent | Varies |
| Reactivity in Cross-Coupling | High (due to C-Br bond) | High (due to C-Br bond) | Lower (C-Cl bond is stronger) |
| Cost | High | Moderate | Low to Moderate |
| Availability | Specialized suppliers | Readily available | Widely available |
Experimental Workflows and Reactivity Profiles
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the bromine atom provides a reactive handle for these transformations, allowing for the facile introduction of a wide range of substituents.
Generalized Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates a typical workflow for the coupling of a bromoaniline with a boronic acid or ester.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Generalized Workflow for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup (in a glovebox): To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition and Sealing: Add the anhydrous solvent (e.g., toluene) and seal the vial.
-
Reaction: Remove the vial from the glovebox and heat to the desired temperature (typically 100-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Safety and Handling
Substituted anilines, particularly those containing halogens and trifluoromethyl or trifluoromethoxy groups, should be handled with care. Based on the safety data for the closely related 4-Bromo-2-(trifluoromethyl)aniline, the following hazards should be considered[2]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Protective gloves
-
Lab coat
-
Work in a well-ventilated fume hood.
Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion and Recommendations
The decision to use this compound in a synthetic campaign is a strategic one that hinges on a careful cost-benefit analysis.
Benefits:
-
Enhanced Biological Properties: The trifluoromethoxy group is a valuable moiety for improving the lipophilicity and metabolic stability of drug candidates, potentially leading to a more favorable pharmacokinetic profile.
-
Synthetic Versatility: The bromo-substituent provides a reactive site for powerful C-C and C-N bond-forming reactions, enabling the synthesis of complex molecular architectures.
Costs:
-
High Reagent Cost: This is a specialized building block with a significantly higher cost compared to its trifluoromethyl analogue and other halogenated anilines.
-
Limited Availability: Sourcing may be restricted to specialized chemical suppliers.
Recommendation: The use of this compound is most justified in late-stage drug discovery and development projects where the potential for improved biological activity and a superior final product profile outweighs the high initial cost of the reagent. For early-stage exploratory synthesis, less expensive alternatives such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline may be more appropriate to establish proof-of-concept before investing in the more costly trifluoromethoxy-substituted analogue.
Ultimately, the strategic application of this powerful building block can provide a significant advantage in the development of next-generation pharmaceuticals and agrochemicals, but its use should be carefully considered within the economic and practical constraints of the research program.
References
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PubChem. 4-Bromo-2-(trifluoromethyl)aniline. Available at: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Available at: [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available at: [Link]
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ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Available at: [Link]
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CONICET. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (2018). Available at: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. (2024). Available at: [Link]
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MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). Available at: [Link]
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ChemSrc. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. (2022). Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. (2023). Available at: [Link]
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-
ResearchGate. Catalyst‐free fluorination of aniline derivatives. (2023). Available at: [Link]
-
National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. (2023). Available at: [Link]
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Nanjing Bike Biotechnology Co., Ltd. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Available at: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). Available at: [Link]
-
ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). Available at: [Link]
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The Unambiguous Arbiter: Validating the Structure of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline Derivatives with X-ray Crystallography
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For novel compounds such as 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline and its derivatives—a class of molecules with significant potential in medicinal chemistry due to their unique electronic and lipophilic properties—unambiguous structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative of Structural Certainty
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous testing and validation. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for routine characterization, they provide inferential data about connectivity and chemical environment. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing definitive proof of a molecule's constitution, configuration, and conformation.
A Comparative Overview of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, a multi-faceted approach employing various analytical techniques is often the most robust strategy. Below is a comparative overview of commonly employed methods for the structural characterization of small organic molecules like this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be challenging to obtain. The structure represents the solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, ¹⁹F), chemical environment of nuclei, and through-space correlations (NOE). | Provides detailed information about the molecule in solution, which can be more biologically relevant. Does not require crystallization. | Provides indirect structural information that requires interpretation. Can be complex for molecules with many signals or overlapping peaks. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and provides accurate molecular weight. | Provides limited information about the 3D structure and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple method for identifying functional groups. | Provides limited information on the overall molecular structure. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. | Can provide insights into conformations that are difficult to study experimentally. Can be used to corroborate experimental data. | The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical prediction, not a direct measurement. |
The Workflow of Single-Crystal X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous attention to detail.
A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates like 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline, ensuring the purity of the final compound is paramount. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), for the robust purity assessment of this specific aniline derivative. We will delve into the rationale behind method development, offer detailed experimental protocols, and compare HPLC with alternative techniques to provide a comprehensive framework for your analytical workflow.
The Critical Role of Purity in Drug Synthesis
This compound is a key building block in the development of various pharmaceutical and agrochemical compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is crucial for quality control.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a cornerstone for purity analysis in the pharmaceutical industry, other techniques offer complementary information. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of halogenated and fluorinated anilines.
| Parameter | HPLC | GC-MS | 19F NMR Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] | Separation of volatile compounds in the gas phase followed by mass-based detection.[4][5] | Exploits the magnetic properties of the 19F nucleus to provide structural information and quantification.[6][7] |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[4] | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.[8][9] | Specific to fluorine-containing compounds; excellent for structural elucidation and quantification of fluorinated species.[10][11] |
| Strengths | Excellent quantitative precision and robustness.[12] Well-established for routine quality control. | High separation efficiency and definitive impurity identification through mass spectral data.[4] | Provides detailed structural information, can identify and quantify isomers and impurities without the need for reference standards in some cases.[7][10] |
| Limitations | Impurity identification can be challenging without mass spectrometry detection (LC-MS). | Not suitable for non-volatile or thermally unstable compounds.[4] | Lower sensitivity compared to chromatographic techniques; complex spectra can be challenging to interpret.[11] |
Expert Insight: For routine purity assessment and quantification of this compound, HPLC is the method of choice due to its precision and reliability. GC-MS is invaluable for identifying volatile impurities that may not be well-resolved by HPLC. 19F NMR serves as a powerful tool for definitive structural confirmation of the target compound and for characterizing fluorinated impurities. A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive purity profile.
In-Depth Guide to HPLC Method Development
The development of a robust HPLC method is a systematic process governed by principles outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[13][14][15]
This protocol provides a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring the suitability of the method for its intended purpose.[16]
1. Materials and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for pH adjustment)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of a C18 column is based on the non-polar nature of the analyte.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A DAD can be used to scan for the optimal wavelength).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
5. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the synthesized compound is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities and Their Identification
The synthesis of this compound can potentially lead to the formation of several impurities, including:
-
Isomeric Impurities: Positional isomers formed during the bromination or amination steps.
-
Starting Material: Unreacted precursors.
-
Over-brominated Products: Di- or tri-brominated species.[17]
-
By-products from side reactions.
For definitive identification of unknown impurities, hyphenated techniques like LC-MS are invaluable.[18] The mass spectrometer provides molecular weight information, which, combined with fragmentation patterns, can elucidate the structure of the impurities.
Method Validation: A Trustworthy System
Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14] The validation process demonstrates the reliability and accuracy of the analytical procedure.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity assessment of this compound is a critical step in the drug development process. While HPLC stands out as the primary technique for routine quality control due to its precision and robustness, a comprehensive understanding of the impurity profile is best achieved through a multi-technique approach. By combining the quantitative strength of HPLC with the structural elucidation capabilities of LC-MS and NMR, researchers can ensure the highest quality of this vital pharmaceutical intermediate. Adherence to established guidelines for method development and validation, such as those from the ICH and USP, is essential for generating reliable and defensible analytical data.[19][20]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
- <621> CHROM
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
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- ICH Guidelines for Analytical Method Valid
- USP <621> Chromatography - DSDP Analytics. DSDP Analytics.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
- Validation of Analytical Procedures Q2(R2). ICH.
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Benchchem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- NMR | Fluorine Spectroscopy - Magnetic Resonance. Oxford Instruments.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- 4-Bromo-2-(trifluoromethoxy)aniline. Chem-Impex.
- Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. ScienceDirect.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
- Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline. Benchchem.
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comparing the efficacy of pesticides derived from 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
A Comparative Efficacy Analysis of Modern Anthranilic Diamide Insecticides: Chlorantraniliprole and Cyantraniliprole
Introduction
In the relentless pursuit of robust crop protection solutions, the chemical class of anthranilic diamides has emerged as a cornerstone for modern integrated pest management (IPM) programs.[1] These insecticides are distinguished by their novel mode of action, exceptional efficacy against a broad spectrum of pests, and a favorable toxicological profile for non-target organisms.[2][3] This guide provides an in-depth comparative analysis of two leading active ingredients within this class: chlorantraniliprole and cyantraniliprole. While synthesized through complex pathways, the foundational chemistry often involves halogenated and substituted aniline derivatives, such as 4-bromo-2-fluoro-5-(trifluoromethoxy)aniline, which serve as key building blocks in the creation of potent agrochemicals.[4][5] This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering objective performance comparisons supported by experimental data.
The Rise of Anthranilic Diamides
First introduced in the mid-2000s, anthranilic diamides, including the benzenedicarboxamide derivative flubendiamide and the anthranilic diamides chlorantraniliprole and cyantraniliprole, quickly gained prominence for their effectiveness against destructive lepidopteran pests.[6] Their development marked a significant advancement in insecticide technology, providing a much-needed alternative to older chemistries facing increasing pest resistance.[7][8]
Mechanism of Action: Targeting Insect Ryanodine Receptors
The primary target for anthranilic diamide insecticides is the ryanodine receptor (RyR), a large tetrameric calcium release channel located in the sarcoplasmic and endoplasmic reticulum of neuromuscular tissues.[2][6][9] In insects, the activation of RyRs is critical for muscle contraction.[9]
Chlorantraniliprole and cyantraniliprole act as selective activators of insect RyRs.[10] Their binding to the receptor leads to an uncontrolled release of internal calcium stores, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.[1][11] This mode of action is highly selective for insect RyRs over their mammalian counterparts, which is a key factor in their favorable safety profile for non-target species.[3][12]
Caption: Mechanism of action of anthranilic diamide insecticides.
Comparative Efficacy of Chlorantraniliprole and Cyantraniliprole
Both chlorantraniliprole and cyantraniliprole offer broad-spectrum control of many chewing and sucking insect pests. However, their efficacy can vary depending on the target pest, crop, and application method.
Chlorantraniliprole is particularly effective against a wide range of lepidopteran pests (caterpillars), as well as some coleopteran (beetles), dipteran (flies), and isopteran (termites) species.[13]
Cyantraniliprole also provides excellent control of lepidopteran pests and demonstrates a broader spectrum of activity against several key sucking pests, including thrips, aphids, and whiteflies.[1][11]
Efficacy Against Key Pests: A Tabular Comparison
| Target Pest | Chlorantraniliprole Efficacy | Cyantraniliprole Efficacy | Key References |
| Lepidopteran Pests (e.g., Armyworms, Bollworms, Borers) | Excellent | Excellent | [13][14] |
| Thrips (e.g., Thrips tabaci, Scirtothrips dorsalis) | Moderate | Excellent | [15][16][17][18][19] |
| Japanese Beetle (Popillia japonica) | Excellent (long residual control) | Not as commonly cited for this pest | [20] |
| Fall Armyworm (Spodoptera frugiperda) | Excellent (foliar and seed treatment) | Excellent (foliar and seed treatment) | [14][21] |
| Diamondback Moth (Plutella xylostella) | High (resistance has been reported) | High (resistance has been reported) | [6][22] |
Field Trial Data Highlights
-
Thrips on Cotton and Chili: Studies have shown that cyantraniliprole at rates of 90-120 g a.i./ha provides a significant reduction in thrips populations, outperforming standard checks.[15][16] For instance, in cotton, cyantraniliprole 10.6% OD at 120 g a.i./ha resulted in a 78.03% reduction in the thrips population.[15]
-
Lepidopteran Pests in Maize: Combined applications of cyantraniliprole as a seed treatment followed by a foliar spray of chlorantraniliprole have demonstrated superior protection against fall armyworm and stem borer in maize, with infestation rates as low as 2.95-3.66%.[14]
-
Japanese Beetle on Linden Trees: Field-weathered residues of chlorantraniliprole provided nearly complete suppression of Japanese beetle feeding for at least 28 days, showing longer residual activity than standard insecticides like bifenthrin and carbaryl.[20]
-
Systemic Action and Translocation: Both insecticides exhibit systemic properties. When applied as a seed treatment in corn, both chlorantraniliprole and cyantraniliprole are translocated to the leaves and can cause significant mortality in Spodoptera frugiperda larvae for an extended period.[21]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and comparability of efficacy data, standardized methodologies are crucial. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[23][24]
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae
This method is used to determine the intrinsic toxicity of an insecticide to chewing insects.
Objective: To calculate the median lethal concentration (LC50) of the test insecticide.
Methodology:
-
Preparation of Test Solutions: Prepare a series of dilutions of the formulated insecticide in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Leaf Preparation: Select uniform, unsprayed leaves from the host plant (e.g., cabbage for diamondback moth).
-
Treatment: Dip individual leaves into the test solutions for 10-20 seconds with gentle agitation. Allow the leaves to air-dry. A control group is dipped in water with surfactant only.
-
Infestation: Place one treated leaf in a Petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Caption: Workflow for a standard leaf-dip bioassay.
Protocol 2: Systemic Uptake and Efficacy (Seed Treatment)
This protocol evaluates the systemic activity of an insecticide when applied as a seed treatment.
Objective: To assess the mortality of target pests feeding on plants grown from treated seeds.
Methodology:
-
Seed Treatment: Treat seeds with the test insecticide at specified rates (e.g., g a.i./kg of seed). Include an untreated control group.
-
Planting and Growth: Plant the treated and control seeds in pots containing a standardized soil mix. Grow the plants in a greenhouse under controlled conditions.
-
Bioassay at Different Growth Stages: At various growth stages (e.g., V1, V3, V6 for corn), excise leaves from the plants.
-
Infestation: Place the excised leaves in bioassay arenas (e.g., Petri dishes or multi-well plates) with a set number of target pest larvae.
-
Mortality Assessment: Record larval mortality after a defined period (e.g., 72 hours).
-
Data Analysis: Compare the percentage mortality for the insecticide treatments at each growth stage against the untreated control.
Resistance Management and Concluding Remarks
The widespread use of anthranilic diamides has led to the development of resistance in some pest populations, such as the diamondback moth and the common cutworm (Spodoptera litura).[6][22][25] Resistance mechanisms can involve target-site mutations in the ryanodine receptor (e.g., G4946V and I4790M mutations) or metabolic resistance through enhanced detoxification by enzymes like cytochrome P450s.[22][25][26][27]
To preserve the long-term efficacy of these valuable insecticides, a robust resistance management strategy is imperative. This includes rotating insecticides with different modes of action (as classified by the Insecticide Resistance Action Committee - IRAC), adhering to label application rates, and integrating non-chemical control methods.
References
- Molecular Mechanisms of Resistance to Diamide Insecticides in Spodoptera litura: Insights from Both Metabolic and Target-Site Resistance | Journal of Agricultural and Food Chemistry - ACS Publications. (2025).
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- Effectiveness of cyantraniliprole 10% OD against thrips, T. tabaci in cotton - ResearchGate. (2019).
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A Comparative Guide to the Synthetic Routes of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, offers multiple points for diversification and fine-tuning of physicochemical properties. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups, combined with the synthetic versatility of the bromine and amino functionalities, makes this molecule a valuable scaffold for the design of bioactive compounds.
This guide will explore two primary retrosynthetic approaches to this target molecule, evaluating the merits and challenges of each. We will delve into the mechanistic rationale behind key transformations and provide detailed, actionable protocols based on established chemical literature for analogous systems.
Retrosynthetic Analysis and Proposed Synthetic Routes
A logical disconnection of the target molecule suggests two main strategies: a late-stage bromination of a pre-functionalized aniline (Route A) and a multi-step approach involving the sequential introduction of the required substituents onto a simpler aromatic precursor (Route B).
Caption: Retrosynthetic analysis of this compound.
Route A: Late-Stage Regioselective Bromination
This approach focuses on introducing the bromine atom at a late stage of the synthesis, starting from a precursor that already contains the fluoro, trifluoromethoxy, and amino groups. The primary challenge in this route is to achieve regioselective bromination at the desired C4 position, para to the activating amino group, without significant formation of di- or other isomeric brominated byproducts.
A Comparative Guide to the Applications of Trifluoromethoxy-Substituted Anilines in Modern Chemistry
This guide provides an in-depth technical review and comparative analysis of trifluoromethoxy-substituted anilines, essential building blocks in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. We will explore the unique physicochemical properties imparted by the trifluoromethoxy group, compare its performance with common structural analogs, and provide detailed experimental insights into its synthetic utility.
The Trifluoromethoxy Group: A Privileged Moiety in Molecular Design
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design.[1] While the trifluoromethyl (-CF₃) group is well-established, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for fine-tuning molecular properties.[1][2]
Unlike the strongly electron-withdrawing trifluoromethyl group, the trifluoromethoxy group exhibits a more nuanced electronic profile, combining a potent inductive electron-withdrawing effect with a weak π-donating resonance effect.[3] This duality, coupled with its exceptional metabolic stability and high lipophilicity, makes it a highly sought-after functional group for optimizing drug candidates and performance chemicals.[2][3] Trifluoromethoxy-substituted anilines, therefore, serve as versatile platforms for introducing these desirable traits.[4]
Causality of Physicochemical Impact
The introduction of a trifluoromethoxy group onto an aniline scaffold fundamentally alters its properties, which directly influences its behavior in biological and material systems. The high electronegativity of the fluorine atoms polarizes the C-F bonds, making the group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3] This contrasts with a standard methoxy group, which is prone to O-dealkylation. Furthermore, the -OCF₃ group is significantly more lipophilic than both a methoxy group and even a trifluoromethyl group, which can dramatically enhance a molecule's ability to permeate biological membranes.[1][3][5]
Protocol: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene
This protocol describes a common and scalable method for preparing 4-(trifluoromethoxy)aniline from its nitro precursor using iron powder in an acidic medium. This self-validating system is robust, and the reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
1-Nitro-4-(trifluoromethoxy)benzene (1.0 eq)
-
Iron powder, <325 mesh (3.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.2-0.5 eq) or Acetic Acid
-
Methanol or Ethanol (as solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite™ (for filtration)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the solvent (e.g., methanol, 5-10 mL per gram of nitro compound), 1-nitro-4-(trifluoromethoxy)benzene (1.0 eq), and iron powder (3.0-5.0 eq).
-
Initiation: Begin vigorous stirring. Slowly add concentrated HCl or acetic acid to the suspension. The addition is often exothermic, and the reaction mixture may begin to reflux.
-
Experimental Causality: The acid serves to activate the surface of the iron metal and acts as a proton source for the reduction of the nitro group. Iron is a cost-effective and effective reducing agent for this transformation. [6]3. Reaction and Monitoring: Heat the mixture to reflux (typically 60-80 °C) for 2-5 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The nitro compound is typically more nonpolar than the resulting aniline.
-
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the entire suspension through a pad of Celite™ to remove the iron sludge. Wash the filter cake thoroughly with additional ethyl acetate.
-
Experimental Causality: Celite™ is a diatomaceous earth filter aid that prevents the fine iron particles and iron oxides from clogging standard filter paper, ensuring an efficient separation.
-
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting 4-(trifluoromethoxy)aniline can be purified by column chromatography or distillation if necessary, though it is often of sufficient purity for subsequent steps.
Conclusion and Future Outlook
Trifluoromethoxy-substituted anilines are indispensable building blocks that empower chemists to overcome long-standing challenges in drug discovery, agrochemical design, and materials science. Their unique combination of high lipophilicity, exceptional metabolic stability, and modulating electronic effects provides a distinct advantage over non-fluorinated or trifluoromethylated analogs. While synthetic challenges have historically limited their use, the development of more robust and scalable synthetic methods continues to broaden their accessibility and application. [7]As researchers continue to push the boundaries of molecular performance, the strategic use of trifluoromethoxy-anilines will undoubtedly play a pivotal role in the development of next-generation chemical innovations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
For professionals in pharmaceutical development and chemical research, the synthesis and handling of novel compounds are routine. Equally critical, though less often detailed, is the responsible disposal of these materials. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. This compound, a halogenated and fluorinated aniline derivative, requires meticulous handling not just during its use but throughout its entire lifecycle, including its final disposal, to ensure personnel safety and environmental protection.
The procedures outlined here are based on the known hazards of analogous chemical structures and established best practices for hazardous waste management. Adherence to these protocols is not merely a matter of regulatory compliance but a core tenet of responsible scientific practice.
Hazard Profile and Chemical Rationale
The key structural features dictating its hazardous properties are:
-
Aniline Backbone: Aromatic amines are a class of compounds known for their potential toxicity.
-
Halogenation (Bromo- and Fluoro-): The presence of bromine and fluorine atoms increases the molecule's chemical stability and environmental persistence. Disposal of halogenated organic compounds requires specific waste streams to prevent the formation of toxic byproducts during treatment.[3][4]
-
Trifluoromethoxy Group (-OCF₃): Similar to the more common trifluoromethyl group (-CF₃), the trifluoromethoxy group is characterized by the immense strength of its carbon-fluorine bonds. This makes the group highly stable and resistant to natural degradation.[5] Improper disposal could lead to the accumulation of persistent fluorinated compounds in the environment.[6]
Based on these features, we can anticipate the following hazards, which necessitate its classification as hazardous waste.
| Hazard Classification | Anticipated Effect & Rationale | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin. Aniline derivatives are known to be systemically toxic. | [1][2][7] |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially irreversible damage upon direct contact. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or vapors. | [1] |
| Environmental Hazard | Poses a long-term risk to aquatic ecosystems due to its stability and the persistence of halogenated organic compounds. Discharge to drains or the environment must be strictly avoided. | [2] |
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for laboratory personnel. The causality behind each step is grounded in the chemical principles and hazard profile discussed above.
Part A: Immediate Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. At every stage of waste collection, appropriate PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[2][8]
-
Skin Protection: Wear a fully buttoned, flame-retardant laboratory coat. Use chemical-resistant gloves inspected prior to use; nitrile or neoprene gloves are generally recommended for handling aromatic amines.[8][9]
-
Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If vapors or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][9]
Part B: Waste Segregation and Containment
Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate a Halogenated Waste Stream: this compound must be disposed of in a designated halogenated organic waste container.[3]
-
Prohibit Mixing: Never mix this waste with non-halogenated solvents. Doing so contaminates the entire volume of non-halogenated waste, increasing disposal costs and complexity.[3][4]
-
Avoid Incompatibles: Ensure the waste container is stored separately from and does not receive waste containing strong oxidizing agents, strong acids, or strong bases.[9][10]
Part C: Containerization and Labeling
The integrity and clear identification of the waste container are essential for safety and regulatory compliance.
-
Select a Compatible Container: Use a robust, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, free of external residue.[4]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4]
-
Complete the Label: The label must be filled out clearly and completely, including:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages if it is a solution.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The name of the principal investigator or laboratory group.
-
-
Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3] This prevents the release of fugitive vapors.
Part D: Spill Management
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[2][9]
-
Contain the Spill: Prevent the material from entering any drains or waterways.[2]
-
Absorb the Material: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[9]
-
Collect and Dispose: Carefully collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container following the procedures in Part C.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound is not performed by laboratory personnel. It requires a licensed and certified hazardous waste management service.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should have secondary containment to capture any potential leaks.
-
Arrange for Pickup: Once the container is full (or as per institutional policy), contact your EHS department to schedule a waste pickup.[11]
-
Manifesting: A hazardous waste manifest will be completed by EHS or the disposal company. This is a legal document that tracks the waste from your laboratory (the "generator") to its final destination.
-
Recommended Disposal Method: The preferred and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[11] This ensures the complete destruction of the molecule and the neutralization of acidic gases (like HBr and HF) that are generated during combustion.
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
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SD Fine-Chem Limited. 4-bromo-2-fluoroaniline Safety Data Sheet. Available at: [Link]
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MCF Environmental Services (2024). Prepare For 2025 Hazardous Waste Regulations. Available at: [Link]
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AALRR (2024). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Available at: [Link]
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Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Loba Chemie (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Temple University EHRS. Halogenated Solvents in Laboratories. Available at: [Link]
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Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline. As a substituted aniline derivative incorporating bromine, fluorine, and a trifluoromethoxy group, this compound requires stringent safety measures due to its presumed toxicological profile, which is analogous to other halogenated and trifluoromethylated anilines. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.
The protocols herein are built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence. We will move beyond simple checklists to explain the causality behind each recommendation, ensuring a deep, actionable understanding of the required safety measures.
Comprehensive Hazard Assessment
Understanding the "why" behind a safety protocol is critical. The molecular structure of this compound suggests multiple potential hazards inherent to its functional groups.
-
Aniline Backbone: Aniline and its derivatives are known for their systemic toxicity and ability to be readily absorbed through the skin.[1][2][3] This dermal absorption pathway is a primary route of exposure that all handling procedures must mitigate.
-
Halogenation (Bromo- and Fluoro- groups): Halogenation can significantly influence a molecule's reactivity and toxicological properties.
-
Trifluoromethoxy (-OCF₃) Group: While the trifluoromethoxy group can in some cases increase metabolic stability, the potential for in-vivo metabolism to release toxic fluoride species or other reactive intermediates must be considered.[4][5] Furthermore, thermal decomposition of such compounds can release highly toxic gases like hydrogen fluoride (HF).[6]
Based on data from structurally similar compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | GHS Hazard Statement | Probable Primary Routes of Exposure |
| Acute Toxicity | The compound is likely harmful or toxic if swallowed, inhaled, or in contact with skin.[7][8][9] | H302, H312, H331/H332 | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Direct contact is expected to cause skin irritation.[7][8] | H315 | Dermal |
| Serious Eye Damage/Irritation | Vapors or direct contact can cause serious eye irritation.[7][8] | H319 | Ocular |
| Specific Target Organ Toxicity | Inhalation may cause respiratory tract irritation.[10][11] | H335 | Inhalation |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes. The following equipment must be used for all procedures involving this compound.
| PPE Category | Item Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | This is the primary line of defense. All handling of the solid or any solutions must be performed in a functioning fume hood to prevent inhalation of dust or vapors.[1][12] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Protects against dermal absorption. Double-gloving is strongly recommended for extended operations or when handling higher concentrations.[1][12] Always inspect gloves for degradation before use. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required to protect the entire face from splashes during transfers or solution preparations.[10][13] |
| Body Protection | Flame-Retardant Lab Coat & Chemical-Resistant Apron | A fully buttoned lab coat protects skin and personal clothing. An apron provides an additional layer of protection against spills and splashes.[7][12] |
| Respiratory Protection | Full-Face Respirator with ABEK-type Cartridge | Required for emergency situations such as a large spill outside of a fume hood. The fume hood is the primary control; respirators are for non-routine and emergency use.[10][13] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Prevents exposure from spills and dropped items.[12] |
Operational Plan: A Step-by-Step Guide
A systematic workflow is essential for safety. The following diagram and procedural steps outline the complete handling cycle.
Caption: The Safe Handling Workflow for Hazardous Anilines.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment specific to your planned experiment.
-
Engineering Control Verification: Ensure the chemical fume hood is operational and its certification is current. Check the airflow monitor.
-
Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[12]
-
Spill Kit: Ensure a spill kit equipped for organic amines is readily accessible.[12]
Step-by-Step Handling Protocol
-
Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and then outer gloves.
-
Chemical Transfer: Conduct all manipulations of this compound exclusively within the chemical fume hood.[6] Use a spatula for solids and pipettes or syringes for solutions to minimize spill risk.
-
Storage: When not in use, keep the compound in a tightly sealed, clearly labeled container. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[6][7]
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down all surfaces inside the fume hood that may have been exposed. Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The general order is outer gloves, face shield, goggles, lab coat, and finally inner gloves.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and leaving the work area.[14] Do not eat, drink, or smoke in the laboratory.[9]
Disposal and Emergency Plans
Waste Disposal
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[14]
-
Waste Collection: Collect all liquid and solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, weighing paper) must be disposed of in the same solid hazardous waste container.
-
Regulatory Compliance: Adhere strictly to your institution's and local regulations for hazardous chemical waste disposal.[7][14]
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) and collect it into the hazardous waste container.[1] For any large spill or any spill outside of a fume hood, evacuate the lab, alert personnel, and contact your institution's emergency response team.[1][9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
